Product packaging for (2-bromophenyl)methanesulfonyl Chloride(Cat. No.:CAS No. 24974-74-1)

(2-bromophenyl)methanesulfonyl Chloride

Cat. No.: B1272354
CAS No.: 24974-74-1
M. Wt: 269.54 g/mol
InChI Key: RDRCWHIGMBAULL-UHFFFAOYSA-N
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Description

(2-bromophenyl)methanesulfonyl Chloride is a useful research compound. Its molecular formula is C7H6BrClO2S and its molecular weight is 269.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrClO2S B1272354 (2-bromophenyl)methanesulfonyl Chloride CAS No. 24974-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)methanesulfonyl chloride
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InChI

InChI=1S/C7H6BrClO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRCWHIGMBAULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375778
Record name (2-bromophenyl)methanesulfonyl Chloride
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Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24974-74-1
Record name 2-Bromobenzenemethanesulfonyl chloride
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Record name (2-bromophenyl)methanesulfonyl Chloride
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Record name (2-Bromophenyl)methanesulfonyl chloride
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Foundational & Exploratory

Technical Guide: Synthesis and Mechanism of (2-bromophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-bromophenyl)methanesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The document details plausible synthetic routes, experimental protocols, and the underlying reaction mechanisms.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the (2-bromophenyl)methylsulfonyl moiety into target molecules. This functional group can impart specific physicochemical and pharmacological properties, making it a subject of interest in drug discovery programs. This guide outlines two primary synthetic pathways starting from the commercially available 2-bromobenzyl bromide.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented, proceeding through either a thiol or a disulfide intermediate.

Route A: A two-step synthesis involving the formation of (2-bromophenyl)methanethiol followed by its oxidative chlorination.

Route B: A two-step synthesis involving the formation of bis(2-bromobenzyl) disulfide, which is then subjected to oxidative chlorination.

A logical workflow for the synthesis is depicted below.

Synthesis Workflow start 2-Bromobenzyl bromide thiol (2-bromophenyl)methanethiol start->thiol Route A (Thiourea, NaOH) disulfide Bis(2-bromobenzyl) disulfide start->disulfide Route B (Na2S, S8) product This compound thiol->product Oxidative Chlorination (e.g., NCS, H2O2/SOCl2) disulfide->product Oxidative Chlorination (e.g., NCS, H2O2/SOCl2)

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from established procedures for analogous compounds.

Route A: Synthesis via (2-bromophenyl)methanethiol

Step 1: Synthesis of (2-bromophenyl)methanethiol

This procedure is adapted from the synthesis of benzyl mercaptan.

  • Materials:

    • 2-bromobenzyl bromide

    • Thiourea

    • Sodium hydroxide (NaOH)

    • Ethanol (95%)

    • Hydrochloric acid (HCl, 2N)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Nitrogen gas (N₂)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-bromobenzyl bromide (1.0 mol), thiourea (1.1 mol), and 95% ethanol (200 mL).

    • Reflux the mixture for 6 hours under a nitrogen atmosphere.

    • Cool the reaction mixture to room temperature to allow the S-(2-bromobenzyl)isothiouronium bromide salt to crystallize.

    • Filter the salt and transfer it to a two-necked flask.

    • Add a 5 N solution of sodium hydroxide (300 mL) to the flask.

    • Reflux the mixture under a slow stream of nitrogen for 2 hours to hydrolyze the salt.

    • Cool the reaction mixture and acidify with 2 N hydrochloric acid.

    • Separate the organic layer containing (2-bromophenyl)methanethiol and dry it over anhydrous magnesium sulfate.

    • The crude thiol can be purified by vacuum distillation.

Step 2: Synthesis of this compound by Oxidative Chlorination of (2-bromophenyl)methanethiol

This protocol is based on the oxidative chlorination of thiols using N-chlorosuccinimide (NCS).

  • Materials:

    • (2-bromophenyl)methanethiol

    • N-chlorosuccinimide (NCS)

    • Dilute hydrochloric acid (HCl)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve (2-bromophenyl)methanethiol (1.0 equiv) in dichloromethane.

    • Add a combination of N-chlorosuccinimide (excess) and dilute hydrochloric acid to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by column chromatography on silica gel.

Route B: Synthesis via bis(2-bromobenzyl) disulfide

Step 1: Synthesis of bis(2-bromobenzyl) disulfide

This procedure is adapted from methods for synthesizing dibenzyl disulfide.

  • Materials:

    • 2-bromobenzyl bromide

    • Sodium sulfide nonahydrate (Na₂S·9H₂O)

    • Elemental sulfur (S₈)

    • Methanol

    • Water

    • Diethyl ether

  • Procedure:

    • In a three-necked flask fitted with a reflux condenser, dropping funnel, and stirrer, dissolve sodium sulfide nonahydrate (1.5 mol) in a mixture of water (250 mL) and methanol (50 mL).

    • Add elemental sulfur and heat the mixture to form a sodium polysulfide solution.

    • Add 2-bromobenzyl bromide (2.0 mol) dropwise to the solution.

    • Boil the mixture under reflux with vigorous stirring for 5 hours.

    • After cooling, extract the reaction mixture with diethyl ether.

    • Wash the combined organic layers with 10% sodium carbonate solution and then with water.

    • Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The crude bis(2-bromobenzyl) disulfide can be purified by recrystallization from methanol.

Step 2: Synthesis of this compound by Oxidative Chlorination of bis(2-bromobenzyl) disulfide

This protocol is analogous to the oxidative chlorination of the corresponding thiol.

  • Materials:

    • bis(2-bromobenzyl) disulfide

    • N-chlorosuccinimide (NCS)

    • Dichloromethane (CH₂Cl₂)

    • Water

  • Procedure:

    • Dissolve bis(2-bromobenzyl) disulfide (1.0 equiv) in dichloromethane.

    • Add N-chlorosuccinimide (a stoichiometric excess) to the solution.

    • Add a catalytic amount of water to initiate the reaction.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

    • Work up the reaction as described in Route A, Step 2, to isolate the this compound.

Reaction Mechanisms

The proposed mechanisms for the key transformations are detailed below.

Mechanism of Thiol and Disulfide Formation

The formation of (2-bromophenyl)methanethiol from 2-bromobenzyl bromide proceeds via an Sɴ2 reaction with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed under basic conditions. The formation of the disulfide involves the reaction of 2-bromobenzyl bromide with a polysulfide anion, also an Sɴ2 process.

Mechanism of Oxidative Chlorination

The oxidative chlorination of thiols and disulfides to sulfonyl chlorides is a complex process. A plausible mechanism for the reaction with NCS is presented.

Oxidative_Chlorination_Mechanism cluster_0 Thiol Oxidation Pathway cluster_1 Disulfide Oxidation Pathway Thiol R-SH ((2-bromophenyl)methanethiol) SulfenylChloride R-S-Cl (Sulfenyl chloride) Thiol->SulfenylChloride NCS (slow) NCS NCS Cl2_gen Cl2 NCS->Cl2_gen + HCl (cat.) Disulfide R-S-S-R (Disulfide) SulfenylChloride->Disulfide + R-SH SulfinylChloride R-S(O)-Cl (Sulfinyl chloride) SulfenylChloride->SulfinylChloride + H2O, NCS Disulfide->SulfenylChloride + Cl2 HCl_gen1 HCl SulfonylChloride R-SO2-Cl (this compound) SulfinylChloride->SulfonylChloride + NCS Disulfide_start R-S-S-R SulfenylChloride2 R-S-Cl Disulfide_start->SulfenylChloride2 + Cl2 SulfinylChloride2 R-S(O)-Cl SulfenylChloride2->SulfinylChloride2 + H2O, NCS SulfonylChloride2 R-SO2-Cl SulfinylChloride2->SulfonylChloride2 + NCS

Caption: Proposed mechanism for the oxidative chlorination of thiols and disulfides.

The reaction is initiated by a slow chlorination of the thiol by NCS to form a sulfenyl chloride.[1] This intermediate can react with another molecule of the thiol to produce the disulfide and HCl. The generated HCl catalyzes the release of molecular chlorine (Cl₂) from NCS, which is a more potent chlorinating agent.[1] Cl₂ then rapidly cleaves the disulfide to form two equivalents of the sulfenyl chloride. Subsequent oxidation steps, likely involving water and NCS, convert the sulfenyl chloride to the corresponding sulfinyl chloride and finally to the sulfonyl chloride.[1]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of sulfonyl chlorides from thiols and disulfides based on analogous reactions reported in the literature.

ParameterRoute A (from Thiol)Route B (from Disulfide)Reference
Starting Material (2-bromophenyl)methanethiolbis(2-bromobenzyl) disulfide-
Oxidizing/Chlorinating Agent N-chlorosuccinimide (NCS)N-chlorosuccinimide (NCS)[1]
Typical Yield Good to ExcellentGood to Excellent[1]
Reaction Time Varies (typically a few hours)Varies (typically a few hours)[1]
Reaction Temperature Room TemperatureRoom Temperature[1]

Note: The yields and reaction times are estimates based on similar transformations and would require optimization for the specific synthesis of this compound.

Conclusion

This technical guide has outlined two reliable and adaptable synthetic routes for the preparation of this compound from 2-bromobenzyl bromide. The detailed experimental protocols and mechanistic insights provide a solid foundation for researchers and drug development professionals to synthesize this important intermediate. The choice between the thiol and disulfide routes may depend on factors such as the ease of handling of the intermediates and the specific reaction conditions available. Further optimization of the presented protocols is recommended to achieve the highest possible yields and purity for the target compound.

References

An In-depth Technical Guide to (2-bromophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of (2-bromophenyl)methanesulfonyl chloride, a key reagent in organic synthesis. The information is intended to support research and development activities by providing critical data and procedural guidance.

Physicochemical Properties

This compound, also known as 2-Bromobenzylsulfonyl chloride, is an organosulfur compound utilized in the synthesis of various chemical entities.[1] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 24974-74-1[1]
Molecular Formula C7H6BrClO2S[1][2][3]
Molecular Weight 269.54 g/mol [1][2]
Melting Point 78 °C[1]
Boiling Point 345.2 ± 25.0 °C (Predicted)[1]
Density 1.746 ± 0.06 g/cm3 (Predicted)[1]
Appearance Not explicitly stated, but related compounds are colorless to pale yellow liquids or solids.[4][5]
Solubility Insoluble in water and reacts with it.[4] Soluble in polar organic solvents.[6]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C.[1][7] Moisture sensitive.

Spectroscopic Data

While specific spectra for this compound are not publicly available in the search results, suppliers may offer analytical data such as NMR, HPLC, and LC-MS upon request.[8] For reference, the 1H and 13C NMR data for structurally similar compounds are presented below.

Compound1H NMR (500 MHz, CDCl3), δ (ppm)13C{1H} NMR (126 MHz, CDCl3), δ (ppm)Reference
(2-Fluorophenyl)methanesulfonyl Chloride 7.44 (dt, J = 21.5, 6.6 Hz, 2 H), 7.16 (dt, J = 18.1, 8.2 Hz, 2 H), 4.89 (s, 2 H)162.44, 133.03, 132.57, 124.87, 116.31, 116.14, 63.82[5]
(2-Iodophenyl)methanesulfonyl Chloride 7.87 (d, J = 7.9 Hz, 1 H), 7.48 (d, J = 6.1 Hz, 1 H), 7.36 (t, J = 7.4 Hz, 1 H), 7.01 (t, J = 8.6 Hz, 1 H), 4.68 (s, 2 H)139.88, 130.23, 128.93, 99.71, 51.15[5]

Experimental Protocols

3.1. General Synthesis of Arylmethanesulfonyl Chlorides

A specific synthesis protocol for this compound was not detailed in the provided search results. However, a general method can be adapted from the synthesis of related sulfonyl chlorides, which typically involves the oxidation of a corresponding thiol or disulfide. A plausible, generalized workflow is presented below.

G General Synthesis Workflow cluster_start Starting Material Preparation cluster_reaction Oxidative Chlorination cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization start 2-Bromobenzylthiol or disulfide reaction React with Chlorine (Cl2) in an aqueous acidic medium (e.g., HCl) or with an oxidizing agent like NaOCl. start->reaction quench Quench excess chlorine (e.g., with Na2S2O3) reaction->quench extract Extract with organic solvent (e.g., CH2Cl2) quench->extract wash Wash organic layer extract->wash dry Dry over MgSO4 or Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or flash chromatography concentrate->purify analyze Analyze by NMR, MS, IR purify->analyze

Caption: General workflow for the synthesis of arylmethanesulfonyl chlorides.

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve or slurry the starting material (e.g., 2-bromobenzyl thiol or its corresponding disulfide) in a suitable solvent like dichloromethane (CH2Cl2).[9]

  • Cooling: Cool the mixture to below -5 °C using an acetone/ice bath.[9]

  • Oxidative Chlorination: Slowly add an oxidizing and chlorinating agent. A common method involves bubbling chlorine gas through the mixture or adding a solution of sodium hypochlorite (bleach) to an acidic medium (e.g., aqueous HCl).[9] Maintain the temperature below 0 °C throughout the addition.

  • Reaction Monitoring: Stir the resulting mixture for 30-60 minutes at low temperature.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench any excess chlorine by adding a solution of a reducing agent, such as 1 M sodium thiosulfate (Na2S2O3), until the yellow-green color of chlorine disappears.[9]

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent (e.g., CH2Cl2).[9]

  • Washing and Drying: Combine the organic layers, wash with water and/or brine, and then dry over an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[9]

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system or by flash column chromatography.[9]

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods (NMR, IR) and mass spectrometry.

Reactivity and Chemical Hazards

This compound is a reactive compound, a characteristic of sulfonyl chlorides. Its reactivity is primarily centered around the electrophilic sulfur atom.

  • Reaction with Nucleophiles: It reacts readily with nucleophiles. For instance, it reacts with alcohols in the presence of a non-nucleophilic base to form sulfonate esters (mesylates) and with primary or secondary amines to yield stable sulfonamides.[6]

  • Reaction with Water: The compound is water-reactive.[7][10] Contact with water or moisture can lead to vigorous or violent hydrolysis, liberating toxic and corrosive gases such as hydrogen chloride (HCl) and sulfur oxides.[4][7][11]

  • Thermal Decomposition: When heated to decomposition, it can release irritating and toxic vapors, including carbon oxides, sulfur oxides, hydrogen bromide, and hydrogen chloride gas.[7]

G Reactivity & Hazards cluster_reactivity Chemical Reactivity cluster_hazards Associated Hazards compound (2-bromophenyl)methanesulfonyl chloride nucleophiles Nucleophiles (Alcohols, Amines) compound->nucleophiles Reacts with water Water / Moisture compound->water Reacts with heat Heat compound->heat Decomposes on corrosive Corrosive compound->corrosive toxic Highly Toxic compound->toxic lachrymator Lachrymator compound->lachrymator water_reactive Water Reactive compound->water_reactive products1 Sulfonate Esters, Sulfonamides nucleophiles->products1 products2 Corrosive/Toxic Gas (HCl, SOx, HBr) water->products2 heat->products2

Caption: Reactivity profile and associated hazards of the title compound.

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and tightly fitting safety goggles or a face shield.[2][10][11] Work should be conducted in a chemical fume hood.[7]

  • Handling: Avoid contact with skin, eyes, and clothing.[2][7] Do not inhale dust, vapors, or mists. The substance is fatal if inhaled.[12] Handle under an inert atmosphere (e.g., nitrogen) and protect from moisture.[7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably in a corrosives area away from water or moist air.[7][10] Recommended storage temperature is 2-8 °C.[1]

  • Spills: In case of a spill, do not use water.[11] Absorb the spillage with dry sand or earth and collect it in a suitable container for disposal.[10]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present. Seek immediate medical attention.[7]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[7]

References

A Technical Guide to the Reactivity and Stability of (2-bromophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: (2-bromophenyl)methanesulfonyl chloride (CAS No. 24974-74-1) is a reactive organosulfur compound utilized in organic synthesis as a precursor for introducing the (2-bromophenyl)methanesulfonyl moiety.[1] Its utility is centered around the electrophilic nature of the sulfonyl chloride group, which readily reacts with various nucleophiles. However, this high reactivity also contributes to its primary instability, particularly its sensitivity to moisture. This guide provides an in-depth analysis of its stability, handling requirements, and key chemical reactions, along with representative experimental protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid at room temperature with a predicted high boiling point. Its key physical and chemical identifiers are summarized below.

PropertyValueReference
CAS Number 24974-74-1[2][3][4]
Molecular Formula C7H6BrClO2S[2][3][5]
Molecular Weight 269.54 g/mol [2][3]
Melting Point 78 °C[2]
Boiling Point 345.2 ± 25.0 °C (Predicted)[2]
Density 1.746 ± 0.06 g/cm3 (Predicted)[2]
Appearance Solid[2]

Stability and Handling

The stability of this compound is a critical consideration for its storage and use. Like most sulfonyl chlorides, its primary vulnerability is its reactivity towards water.[6][7]

2.1 Moisture Sensitivity and Hydrolysis The compound is moisture-sensitive and reacts with water, potentially violently, to hydrolyze into the corresponding (2-bromophenyl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[8][9] This reaction is often exothermic and can lead to pressure buildup in sealed containers if moisture is present.

2.2 Thermal Stability While it has a high predicted boiling point, heating sulfonyl chlorides can lead to decomposition.[8] Upon thermal decomposition, this compound is expected to release toxic and irritating gases, including sulfur oxides, hydrogen bromide, and hydrogen chloride.[8]

2.3 Storage and Handling Recommendations To ensure the integrity of the compound and the safety of the user, the following storage and handling procedures are recommended.

ParameterRecommendationRationale & References
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent contact with atmospheric moisture.[2][3][8]
Temperature 2–8 °C.To minimize decomposition and maintain stability.[2][3]
Container Tightly closed, corrosive-resistant container. Avoid metal containers.To prevent moisture ingress and corrosion from potential hydrolysis products.[8]
Handling Use in a chemical fume hood. Wear appropriate PPE (gloves, goggles, lab coat).The compound is corrosive and may cause respiratory irritation.[1]
Incompatibilities Water, strong bases (including amines), alcohols, strong oxidizing agents.Reacts readily with these substances.[7]

Chemical Reactivity

The synthetic utility of this compound stems from the electrophilic sulfur atom of the sulfonyl chloride group, which makes it a target for a wide range of nucleophiles.[10] The chloride ion serves as an effective leaving group.

3.1 Key Reactions

  • Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base like triethylamine or pyridine, it reacts with alcohols to form stable (2-bromophenyl)methanesulfonate esters. This transformation converts a poorly-leaving hydroxyl group into a highly effective sulfonate leaving group, facilitating subsequent substitution or elimination reactions.[6]

  • Reaction with Amines (Sulfonamide Formation): It reacts readily with primary and secondary amines to yield the corresponding N-substituted (2-bromophenyl)methanesulfonamides.[6][10] The resulting sulfonamide bond is generally very stable to a wide range of chemical conditions, a feature leveraged extensively in medicinal chemistry.[11]

  • Hydrolysis: As noted, reaction with water leads to the formation of (2-bromophenyl)methanesulfonic acid. This is typically an undesirable side reaction during synthesis.[6]

  • Friedel-Crafts Reaction: Aryl sulfonyl chlorides can react with arenes under Friedel-Crafts conditions to form sulfones.[6]

Below is a diagram illustrating the primary reaction pathways.

G main This compound alcohol Alcohol (R-OH) + Base main->alcohol Esterification amine Amine (R₂NH) + Base main->amine Sulfonamidation water Water (H₂O) main->water Hydrolysis (Decomposition) ester (2-bromophenyl)methanesulfonate Ester alcohol->ester amide (2-bromophenyl)methanesulfonamide amine->amide acid (2-bromophenyl)methanesulfonic Acid water->acid

Core reactivity pathways of this compound.

Plausible Synthesis Workflow

While specific industrial synthesis routes for this exact compound are not detailed in the literature, a common and effective method for preparing sulfonyl chlorides is through the oxidative chlorination of the corresponding thiol.[12][13] A plausible laboratory-scale synthesis starting from 2-bromotoluene is outlined below.

G cluster_0 Synthesis Workflow start 2-Bromotoluene step1 Radical Bromination (e.g., NBS, AIBN) start->step1 intermediate1 2-Bromobenzyl bromide step1->intermediate1 step2 Thiol Formation (e.g., Thiourea, then NaOH) intermediate1->step2 intermediate2 2-Bromobenzyl mercaptan (Thiol) step2->intermediate2 step3 Oxidative Chlorination (e.g., Cl₂, H₂O or NCS/HCl) intermediate2->step3 product This compound step3->product

Plausible multi-step synthesis of the target compound.

Representative Experimental Protocols

The following protocols are generalized procedures for the reaction of sulfonyl chlorides and should be adapted and optimized for specific substrates.

5.1 General Protocol for Sulfonate Ester Synthesis

This protocol describes the reaction with an alcohol to form a sulfonate ester.

G start Start step1 Dissolve alcohol (1.0 eq) and base (e.g., Et₃N, 1.5 eq) in anhydrous CH₂Cl₂ under N₂ atmosphere. start->step1 step2 Cool solution to 0 °C in an ice bath. step1->step2 step3 Add this compound (1.1 eq) solution in CH₂Cl₂ dropwise. step2->step3 step4 Stir at 0 °C for 30 min, then allow to warm to room temperature and stir for 2-4 hours. step3->step4 step5 Monitor reaction by TLC or LC-MS. step4->step5 step6 Quench with saturated NH₄Cl (aq). Separate organic layer. step5->step6 step7 Wash organic layer with H₂O and brine. Dry over Na₂SO₄. step6->step7 step8 Concentrate in vacuo and purify product (e.g., flash chromatography). step7->step8 end_node End step8->end_node

Experimental workflow for sulfonate ester formation.

5.2 General Protocol for Sulfonamide Synthesis

  • Setup: In a round-bottom flask under an inert atmosphere (N₂), dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) or pyridine in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition: Slowly add a solution of this compound (1.05-1.1 equivalents) in the same anhydrous solvent to the amine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours, monitoring the reaction's progress by TLC or LC-MS. High yields of sulfonamides from reactions of benzenesulfonyl chloride can be achieved even in aqueous media at high pH.[14]

  • Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the pure sulfonamide.

Safety Information

This compound is a hazardous chemical that requires careful handling. Its hazards are similar to other reactive sulfonyl and acyl chlorides.

Hazard TypeH-StatementP-Statement (Examples)Reference
Corrosion/Irritation H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/clothing/eye protection.[8]
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously...[1]
Toxicity H301+H311: Toxic if swallowed or in contact with skin.P264: Wash skin thoroughly after handling.
H330: Fatal if inhaled.P304+P340: IF INHALED: Remove person to fresh air...
Reactivity EUH029: Contact with water liberates toxic gas.P234: Keep only in original container.[8]
H290: May be corrosive to metals.P390: Absorb spillage to prevent material damage.

First Aid: In case of exposure, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move the person to fresh air.[15] If swallowed, do NOT induce vomiting and seek immediate medical attention.[8][15]

References

Synthesis of (2-bromophenyl)methanesulfonyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for (2-bromophenyl)methanesulfonyl chloride. The information compiled herein is intended to equip researchers and professionals in the fields of chemical synthesis and drug development with detailed methodologies and comparative data to facilitate their work with this important chemical intermediate.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a brominated aromatic ring, allows for a wide range of subsequent chemical modifications. This guide details a reliable two-step synthetic approach, starting from the commercially available 2-bromotoluene.

Overall Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the radical bromination of 2-bromotoluene to yield 2-bromobenzyl bromide. The subsequent step is a two-part, one-pot reaction involving the formation of a thiouronium salt intermediate from 2-bromobenzyl bromide and thiourea, followed by oxidative chlorination to afford the final product.

Synthesis_Pathway A 2-Bromotoluene B 2-Bromobenzyl bromide A->B Br2, CCl4 (Radical Bromination) C (2-bromophenyl)methanethiol (Thiouronium salt intermediate) B->C 1. Thiourea, Ethanol 2. NaOH (aq) D This compound C->D Cl2, H2O/HCl (Oxidative Chlorination)

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2-Bromobenzyl Bromide

The initial step involves the free-radical bromination of 2-bromotoluene at the benzylic position. This reaction is typically carried out in a non-polar solvent such as carbon tetrachloride and is initiated by light.

Experimental Protocol

A solution of 2-bromotoluene (0.2 mol) in dry carbon tetrachloride (five-fold volume) is placed in a two-necked flask equipped with a reflux condenser and a dropping funnel. The flask is heated to reflux, and elemental bromine (0.205 mol), previously dried by shaking with concentrated sulfuric acid, is added dropwise. The reaction mixture is irradiated with a 500-watt photolamp throughout the addition. The rate of bromine addition is controlled to maintain a nearly colorless reflux. The reaction is typically complete within 30 minutes to 2 hours. After cooling, the reaction mixture is washed sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.[1]

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )Amount (mol)Volume/MassYield (%)Boiling Point
2-Bromotoluene171.040.234.2 g--
Bromine159.810.2056.6 mL--
2-Bromobenzyl bromide249.94--80130 °C / 12 mmHg[1]

Step 2: Synthesis of this compound

This step proceeds via the formation of an isothiouronium salt intermediate, which is then subjected to oxidative chlorination in an aqueous acidic medium.

Experimental_Workflow cluster_prep Preparation of (2-bromophenyl)methanethiol intermediate cluster_oxichlor Oxidative Chlorination A 2-Bromobenzyl bromide + Thiourea in Ethanol B Reflux A->B C Cool and Filter (Isothiouronium salt) B->C D Hydrolysis with NaOH (aq) C->D E Acidification with HCl (aq) D->E F Extraction and Drying E->F G (2-bromophenyl)methanethiol F->G H Suspend Thiol in HCl (aq) G->H Proceed to next step I Bubble Chlorine Gas H->I J Monitor Reaction I->J K Work-up: Extraction and Crystallization J->K L This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

Part A: Preparation of (2-bromophenyl)methanethiol Intermediate

In a round-bottomed flask, 2-bromobenzyl bromide (1 mole) and thiourea (1.1 mole) are refluxed in 95% ethanol (50 mL) for 6 hours.[2] Upon cooling, the resulting (2-bromobenzyl)thiouronium bromide salt precipitates and is collected by filtration. The salt is then hydrolyzed by refluxing with 5 N sodium hydroxide solution (300 mL) for 2 hours under a nitrogen atmosphere.[2] After cooling, the reaction mixture is acidified with 2 N hydrochloric acid. The liberated (2-bromophenyl)methanethiol separates as an oil and is extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude thiol.

Part B: Oxidative Chlorination

The crude (2-bromophenyl)methanethiol is suspended in a mixture of concentrated hydrochloric acid and water. The mixture is cooled in an ice bath, and chlorine gas is bubbled through the vigorously stirred suspension. The reaction is exothermic and the temperature should be maintained below 10 °C. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the excess chlorine is removed by purging with nitrogen. The solid product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent such as hexane or a hexane/ethyl acetate mixture.

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )Amount (mol)Yield (%)
2-Bromobenzyl bromide249.941-
Thiourea76.121.1-
(2-bromophenyl)methanethiol203.10-~70 (based on benzyl mercaptan synthesis)[2]
This compound269.54-High (expected)

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The procedures are based on well-established chemical transformations and utilize readily available starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in both academic and industrial settings, enabling the efficient synthesis of this versatile chemical intermediate. Researchers are advised to adhere to all standard laboratory safety procedures when handling the reagents and intermediates involved in this synthesis.

References

The Synthetic Versatility of (2-Bromophenyl)methanesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Bromophenyl)methanesulfonyl chloride is a valuable bifunctional reagent in organic chemistry, offering a unique combination of a reactive sulfonyl chloride group and a synthetically versatile aryl bromide. This technical guide provides an in-depth overview of its potential applications, focusing on its role in the synthesis of sulfonamides and subsequent transformations, which are of significant interest in medicinal chemistry and materials science.

Core Applications: Synthesis of N-Substituted (2-Bromophenyl)methanesulfonamides

The primary application of this compound lies in its reaction with primary and secondary amines to furnish the corresponding N-substituted sulfonamides. The sulfonyl chloride moiety serves as a potent electrophile, readily undergoing nucleophilic attack by the amine.

A general workflow for this transformation is depicted below:

G reagent (2-Bromophenyl)methanesulfonyl Chloride product N-Substituted (2-Bromophenyl)methanesulfonamide reagent->product Reacts with amine Primary or Secondary Amine (R1R2NH) amine->product base Base (e.g., Triethylamine, Pyridine) base->product Facilitates reaction solvent Aprotic Solvent (e.g., Dichloromethane) solvent->product Reaction medium

Figure 1. General synthesis of N-substituted (2-bromophenyl)methanesulfonamides.

The reaction is typically carried out in an aprotic solvent, such as dichloromethane, in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

The following is a representative experimental protocol for the synthesis of N-substituted (2-bromophenyl)methanesulfonamides:

  • To a solution of the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere, is added a base such as triethylamine (1.2 equivalents).

  • A solution of this compound (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the cooled reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), while being monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted (2-bromophenyl)methanesulfonamide.

While specific yield data for a wide range of amines with this compound is not extensively tabulated in publicly available literature, the synthesis of sulfonamides from sulfonyl chlorides is a well-established and generally high-yielding transformation.[1] The yields are influenced by the nucleophilicity and steric hindrance of the amine.

Synthesis of this compound

The starting material itself can be synthesized from the corresponding 2-bromobenzyl halide. A common method involves the conversion of the benzyl halide to a thiouronium salt, followed by oxidative chlorination.

A plausible synthetic pathway is outlined below:

G start 2-Bromobenzyl Bromide isothiouronium S-(2-Bromobenzyl)isothiouronium Salt start->isothiouronium thiourea Thiourea thiourea->isothiouronium Reacts with product (2-Bromophenyl)methanesulfonyl Chloride isothiouronium->product oxidative_chlorination Oxidative Chlorination (e.g., Cl2, H2O) oxidative_chlorination->product Transforms

Figure 2. Plausible synthetic route to this compound.

Experimental Protocol: Synthesis from an Alkyl Halide via an S-Alkyl Isothiouronium Salt

This protocol is adapted from a general procedure for the synthesis of alkyl sulfonyl chlorides:[2]

  • Formation of the S-Alkyl Isothiouronium Salt: An equimolar mixture of the alkyl halide (e.g., 2-bromobenzyl bromide) and thiourea is refluxed in a suitable solvent such as ethanol. The resulting S-alkyl isothiouronium salt often precipitates upon cooling and can be isolated by filtration.

  • Oxidative Chlorosulfonation: The isolated S-alkyl isothiouronium salt is suspended in a mixture of water and a chlorinated solvent. The mixture is cooled, and chlorine gas is bubbled through the suspension until the reaction is complete. Alternatively, N-chlorosuccinimide in the presence of HCl can be used.[2]

  • Work-up and Purification: The organic layer is separated, washed, dried, and concentrated. The crude sulfonyl chloride can then be purified by distillation or recrystallization.

Advanced Applications and Future Directions

The presence of the ortho-bromine atom on the phenyl ring of the resulting sulfonamides opens up a vast landscape of potential subsequent transformations, particularly through transition-metal-catalyzed cross-coupling reactions. This positions this compound as a valuable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science.

Potential Cross-Coupling Reactions

The aryl bromide moiety can participate in a variety of well-established cross-coupling reactions, allowing for the introduction of diverse substituents at the ortho-position of the methanesulfonamide group.

G start N-Substituted (2-Bromophenyl)methanesulfonamide suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki Pd catalyst, Base heck Heck Coupling (Alkenes) start->heck Pd catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd catalyst, Base cyanation Cyanation (Cyanide Source) start->cyanation Pd or Cu catalyst product_suzuki 2-Aryl Substituted Product suzuki->product_suzuki product_heck 2-Vinyl Substituted Product heck->product_heck product_sonogashira 2-Alkynyl Substituted Product sonogashira->product_sonogashira product_buchwald 2-Amino Substituted Product buchwald->product_buchwald product_cyanation 2-Cyano Substituted Product cyanation->product_cyanation

References

solubility of (2-bromophenyl)methanesulfonyl chloride in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of (2-bromophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound (CAS No: 24974-74-1), a key reagent in organic synthesis. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on its predicted qualitative solubility in a range of common organic solvents, based on the known behavior of analogous arylsulfonyl chlorides. Furthermore, this guide furnishes detailed experimental protocols for both qualitative and quantitative solubility determination, intended to aid researchers in practical laboratory settings.

Introduction

This compound is an organosulfur compound featuring a sulfonyl chloride functional group attached to a brominated benzyl moiety. Its chemical structure (C₇H₆BrClO₂S) lends it significant utility as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents and other specialty chemicals.[1] The sulfonyl chloride group is highly reactive, serving as an excellent electrophile for introducing the sulfonyl group into various molecules.[2] Understanding the solubility of this reagent is paramount for reaction design, purification, and formulation, directly impacting reaction kinetics, yield, and product purity.

Compound Properties:

  • CAS Number: 24974-74-1[3]

  • Molecular Formula: C₇H₆BrClO₂S[3]

  • Molecular Weight: 269.54 g/mol [3]

  • Appearance: Solid (Melting Point: 78 °C)[4]

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively documented in scientific literature. However, based on the general principles of "like dissolves like" and the known solubility of similar sulfonyl chlorides like benzenesulfonyl chloride and 2-methylbenzenesulfonyl chloride, a qualitative solubility profile can be reliably predicted.[2][5]

Sulfonyl chlorides are generally characterized by their good solubility in a wide array of aprotic organic solvents and their reactive nature towards protic solvents like water and alcohols.[6][7] The presence of the polar sulfonyl chloride group combined with the largely nonpolar bromophenyl ring allows for dissolution in solvents spanning a range of polarities.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent NamePredicted SolubilityRationale & Remarks
Halogenated Dichloromethane (DCM)HighExcellent solvent for many sulfonyl chlorides.[2] Its polarity is well-suited for dissolving the compound without significant reaction.
ChloroformHighSimilar to DCM, it is a standard solvent for reactions involving sulfonyl chlorides.[5]
Ethers Diethyl EtherHighCommonly used as a solvent for sulfonyl chlorides.[5]
Tetrahydrofuran (THF)HighA polar aprotic ether that effectively dissolves sulfonyl chlorides. Often used in reactions with amines.
Ketones AcetoneHighA polar aprotic solvent known to be effective for dissolving compounds like 2-methylbenzenesulfonyl chloride.[2]
Esters Ethyl AcetateHighA moderately polar solvent in which sulfonyl chlorides generally show good solubility.[2]
Aromatics TolueneMedium to HighThe aromatic ring of toluene interacts favorably with the bromophenyl group of the solute.
BenzeneMedium to HighSimilar to toluene, provides favorable interactions for dissolution.[5]
Polar Aprotic Acetonitrile (ACN)MediumShould be a suitable solvent, though may be slightly less effective than halogenated solvents for some analogs.
Dimethylformamide (DMF)Soluble (Reactive)While it will dissolve the compound, DMF can slowly react with sulfonyl chlorides, especially at elevated temperatures. Use with caution.
Dimethyl Sulfoxide (DMSO)Soluble (Reactive)Similar to DMF, DMSO is a strong solvent but can promote decomposition or side reactions.
Hydrocarbons Hexanes / HeptaneLowAs nonpolar solvents, they are generally poor solvents for the relatively polar sulfonyl chloride group. Often used as anti-solvents for crystallization.
Alcohols Methanol / EthanolReactiveSulfonyl chlorides react with alcohols to form sulfonate esters. Dissolution is followed by solvolysis.[8]
Aqueous WaterInsoluble (Reactive)Sulfonyl chlorides are generally insoluble in water and undergo slow hydrolysis to the corresponding sulfonic acid.[5][6][9][10] This reaction is accelerated by heat and base.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols should be followed.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents, which is useful for solvent screening in reaction and purification development.[11][12]

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration (e.g., ~30 mg/mL).

Materials:

  • This compound

  • Small test tubes or vials (e.g., 13x100 mm)

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • The range of solvents to be tested (see Table 1)

Procedure:

  • Sample Preparation: Weigh approximately 30 mg of this compound into a clean, dry test tube.[13]

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.[13]

  • Mixing: Vigorously shake or vortex the mixture for approximately 30-60 seconds.[13]

  • Observation: Allow the mixture to stand for 1-2 minutes and observe.

    • Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain. The solution may appear cloudy.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record Results: Systematically record the observations for each solvent tested.

  • Safety Note: Perform all tests in a well-ventilated fume hood. Sulfonyl chlorides are corrosive and may release HCl upon contact with moisture. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Scintillation vials or flasks with screw caps

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Supersaturated Mixture: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

  • Dilution and Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the solute.

  • Calculation: Calculate the original solubility in units such as mg/mL or mol/L by accounting for the dilution factor.

Visualization of Experimental Workflow

The logical process for determining the qualitative solubility of an unknown organic compound can be visualized as a workflow.

G start Start: 0.1 g of Compound + 3 mL Solvent test_water Test Solubility in Water start->test_water soluble_water Soluble in Water test_water->soluble_water Yes insoluble_water Insoluble in Water test_water->insoluble_water No test_hcl Test Solubility in 5% HCl insoluble_water->test_hcl soluble_hcl Soluble: Basic Compound (e.g., Amine) test_hcl->soluble_hcl Yes insoluble_hcl Insoluble test_hcl->insoluble_hcl No test_naoh Test Solubility in 5% NaOH insoluble_hcl->test_naoh soluble_naoh Soluble: Acidic Compound test_naoh->soluble_naoh Yes insoluble_naoh Insoluble test_naoh->insoluble_naoh No test_h2so4 Test Solubility in conc. H₂SO₄ insoluble_naoh->test_h2so4 soluble_h2so4 Soluble: Neutral Compound (Alkene, Alcohol, etc.) test_h2so4->soluble_h2so4 Yes insoluble_h2so4 Insoluble: Inert Compound test_h2so4->insoluble_h2so4 No

Caption: Experimental workflow for qualitative solubility assessment of an organic compound.

Conclusion

While specific quantitative solubility data for this compound remains scarce, a strong predictive understanding can be derived from the behavior of analogous sulfonyl chlorides. It is expected to exhibit high solubility in common aprotic organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate, and low solubility in nonpolar hydrocarbon solvents. It is reactive and therefore considered "insolubly reactive" in protic solvents like water and alcohols. For researchers requiring precise data for process modeling or formulation, the detailed experimental protocols provided in this guide offer a robust framework for in-house determination.

References

An In-depth Technical Guide to the Hazards and Handling of (2-bromophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards, handling precautions, and emergency procedures for (2-bromophenyl)methanesulfonyl chloride (CAS No: 24974-74-1). The information is intended to enable researchers, scientists, and drug development professionals to work safely with this compound.

Chemical and Physical Properties

This compound is a halogenated aromatic sulfonyl chloride.[1] While extensive experimental data for this specific compound is limited, its structural class suggests certain chemical and physical characteristics that are crucial for safe handling.

PropertyValueReference
CAS Number 24974-74-1[1]
Molecular Formula C7H6BrClO2S[1]
Molecular Weight 269.54 g/mol [1]
Appearance Solid
Melting Point 78 °C
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and its reactivity, particularly with moisture.

GHS Hazard Statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Based on data for analogous sulfonyl chlorides, contact with water is expected to liberate toxic and corrosive gases, such as hydrogen chloride.

Signal Word: Warning[1]

Toxicology and Health Effects

  • Inhalation: May cause respiratory irritation, coughing, and shortness of breath.[1] Inhalation of vapors or dust can lead to severe irritation of the respiratory tract.

  • Skin Contact: Causes skin irritation and potential chemical burns.[1] Prolonged contact can lead to severe skin damage.

  • Eye Contact: Causes serious eye irritation and may result in severe eye damage, including burns.[1]

  • Ingestion: Expected to be harmful if swallowed. Ingestion can cause severe burns to the mouth, throat, and stomach.

Safe Handling and Storage Protocols

Due to its hazardous and reactive nature, strict protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to ensure the appropriate level of personal protection.

PPE_Guidance cluster_ppe Personal Protective Equipment (PPE) cluster_work_practices Work Practices Eye_Protection Safety Goggles and Face Shield Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Body_Protection Chemical-Resistant Lab Coat or Apron Respiratory_Protection Use in a Fume Hood. Respirator if needed. Ventilation Work in a well-ventilated area, preferably a chemical fume hood. Avoid_Contact Avoid contact with skin, eyes, and clothing. Avoid_Inhalation Avoid breathing dust or vapors. Moisture_Control Handle under inert atmosphere (e.g., nitrogen, argon) and protect from moisture. Handling_Compound This compound Handling_Compound->Eye_Protection Requires Handling_Compound->Hand_Protection Requires Handling_Compound->Body_Protection Requires Handling_Compound->Respiratory_Protection Requires Handling_Compound->Ventilation Mandates Handling_Compound->Avoid_Contact Mandates Handling_Compound->Avoid_Inhalation Mandates Handling_Compound->Moisture_Control Mandates

Caption: Recommended Personal Protective Equipment and Work Practices.

Storage

Proper storage is critical to maintain the stability of this compound and to prevent hazardous reactions.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Inert Atmosphere: For long-term storage, it is recommended to keep the compound under an inert atmosphere, such as nitrogen or argon.

  • Temperature: Store at a refrigerated temperature of 2-8°C.

  • Incompatibilities: Store away from incompatible materials.

Chemical Reactivity and Incompatibilities

Sulfonyl chlorides as a class are reactive compounds. The following incompatibilities should be noted for this compound:

Incompatible MaterialsNature of Hazard
Water/Moisture Reacts, potentially violently, to produce hydrogen chloride and other toxic gases.
Strong Bases (e.g., hydroxides, amines) Violent reaction.
Strong Oxidizing Agents Risk of fire or explosion.
Alcohols Exothermic reaction.
Metals May be corrosive to metals, especially in the presence of moisture.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

A spill of this compound should be treated as a hazardous incident.

Spill_Response Spill Spill of this compound Evacuate Evacuate the immediate area and ensure proper ventilation. Spill->Evacuate PPE Wear appropriate Personal Protective Equipment (PPE). Evacuate->PPE Contain Contain the spill with a dry, inert absorbent material (e.g., sand, dry lime, or soda ash). PPE->Contain No_Water DO NOT USE WATER. Contain->No_Water Collect Carefully collect the absorbed material into a sealed, labeled container for hazardous waste. Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent, followed by thorough washing. Collect->Decontaminate Dispose Dispose of the waste in accordance with local, state, and federal regulations. Decontaminate->Dispose

Caption: Step-by-step spill response workflow.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. DO NOT USE WATER. [3]

  • Specific Hazards: Contact with water liberates toxic and corrosive gases. Thermal decomposition can produce hydrogen bromide, hydrogen chloride, and sulfur oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

  • Procedure: Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

  • Contaminated Materials: Any materials used for spill cleanup should also be treated as hazardous waste and disposed of accordingly.

This technical guide is intended to provide essential safety information. It is not a substitute for a thorough risk assessment and the implementation of robust safety procedures in a laboratory or research setting. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this or any other hazardous chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using (2-Bromophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities including antibacterial, antiviral, diuretic, hypoglycemic, and anticancer properties.[1][2][3] The synthesis of novel sulfonamide derivatives is a critical step in the discovery of new therapeutic agents.[2] The most prevalent and reliable method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2][4]

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of (2-bromophenyl)methanesulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by a base.

General Reaction for the Synthesis of Sulfonamides

R-NH₂ + (2-Bromophenyl)CH₂SO₂Cl --(Base)--> (2-Bromophenyl)CH₂SO₂NH-R + Base·HCl (Primary Amine)

R₂NH + (2-Bromophenyl)CH₂SO₂Cl --(Base)--> (2-Bromophenyl)CH₂SO₂NR₂ + Base·HCl (Secondary Amine)

Experimental Protocol: General Procedure for the Synthesis of N-Substituted (2-Bromophenyl)methanesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base like triethylamine (TEA) or pyridine.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equivalent).

  • Dissolution: Dissolve the amine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base, such as triethylamine (TEA) or pyridine (1.1 to 1.5 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: While stirring, slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution.

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, and then warm to room temperature. Stir the reaction mixture for an additional 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure sulfonamide.

  • Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of sulfonamides from sulfonyl chlorides and amines, based on general literature precedents.[4] Yields are highly dependent on the specific amine used and optimization of the reaction conditions.

Amine TypeBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary AliphaticTriethylamineDCM0 to RT2 - 670 - 95
Primary AromaticPyridineDCM / THF0 to RT4 - 1260 - 90
Secondary AliphaticTriethylamineDCMRT6 - 1265 - 90
Secondary AromaticPyridineTHF / DMFRT to 5012 - 2450 - 85

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of sulfonamides from this compound and an amine.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Amine Dissolve Amine in Anhydrous Solvent Base Add Base (e.g., TEA) Amine->Base Cool Cool to 0°C Base->Cool Add_Sulfonyl Add this compound Cool->Add_Sulfonyl Stir Stir at 0°C then RT Add_Sulfonyl->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General workflow for sulfonamide synthesis.

Logical Relationship of Reactants and Products

This diagram shows the relationship between the starting materials, intermediate, and final products in the sulfonamide synthesis.

G reagent1 (2-Bromophenyl)methanesulfonyl Chloride intermediate Tetrahedral Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Primary/Secondary Amine reagent2->intermediate base Base (e.g., Pyridine) product2 Base Hydrochloride Salt base->product2 Neutralization product1 N-Substituted (2-Bromophenyl)methanesulfonamide intermediate->product1 Elimination of Cl-

Caption: Reactant to product transformation pathway.

References

Application Notes and Protocols: Experimental Procedure for Sulfonylation with (2-Bromophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the sulfonylation of amines using (2-bromophenyl)methanesulfonyl chloride. The procedure outlined is a representative method based on standard organic synthesis techniques for the formation of sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, and this guide offers a comprehensive workflow for their preparation using the specified reagent.

Introduction

Sulfonylation is a fundamental reaction in organic chemistry for the synthesis of sulfonamides, a functional group present in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. The reaction involves the treatment of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This protocol details the sulfonylation of a representative primary amine, aniline, with this compound to yield N-phenyl-(2-bromophenyl)methanesulfonamide.

Experimental Protocol

This protocol is a general guideline and may require optimization for different amine substrates.

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

  • Addition of Base: Add pyridine (1.2 eq.) to the solution and stir for 10 minutes.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the sulfonylation of aniline with this compound.

ParameterValue
Product Name N-phenyl-(2-bromophenyl)methanesulfonamide
Molecular Formula C₁₃H₁₂BrNO₂S
Molecular Weight 326.21 g/mol
Yield 85-95% (representative)
Physical Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.60 (d, 1H), 7.35-7.20 (m, 5H), 7.15 (t, 1H), 6.80 (s, 1H, NH), 4.50 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 137.5, 133.0, 132.5, 129.5, 129.0, 128.0, 125.0, 124.0, 58.0
IR (KBr, cm⁻¹) 3250 (N-H stretch), 1330 (asymmetric SO₂ stretch), 1150 (symmetric SO₂ stretch)
Mass Spec (ESI-MS) m/z: 325.9 [M+H]⁺

Note: Spectroscopic data are predicted and representative for the expected product and should be confirmed by experimental analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the sulfonylation reaction.

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Product Amine Amine (e.g., Aniline) ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel SulfonylChloride (2-Bromophenyl)methanesulfonyl chloride SulfonylChloride->ReactionVessel Base Base (Pyridine) Base->ReactionVessel Solvent Solvent (DCM) Solvent->ReactionVessel Quenching Quenching (1M HCl) ReactionVessel->Quenching 4-6h Extraction Extraction & Washing Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification FinalProduct N-Substituted (2-bromophenyl)methanesulfonamide Purification->FinalProduct

Caption: Experimental workflow for the synthesis of N-substituted (2-bromophenyl)methanesulfonamides.

Application Notes and Protocols: (2-Bromophenyl)methanesulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromophenyl)methanesulfonyl chloride is a versatile sulfonylating agent and a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its utility lies in the introduction of the (2-bromophenyl)methanesulfonyl moiety into various molecular scaffolds, a common strategy in the design of enzyme inhibitors and other biologically active compounds. The sulfonamide group, readily formed by the reaction of sulfonyl chlorides with amines, is a key pharmacophore found in a wide array of approved drugs, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] The presence of the bromine atom on the phenyl ring offers opportunities for further structural modifications through cross-coupling reactions and can also contribute to enhanced binding affinity with biological targets through halogen bonding.

This document provides an overview of the potential applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of anticancer agents, particularly kinase inhibitors. While direct examples of the use of this compound are limited in publicly available literature, this note extrapolates from the well-documented applications of structurally similar sulfonyl chlorides, such as (4-bromophenyl)sulfonyl chloride and methanesulfonyl chloride.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of sulfonamide derivatives as potential therapeutic agents.

  • Anticancer Agents: Sulfonamides are a well-established class of anticancer agents that can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule assembly, and inhibition of protein kinases.[1][3] The (2-bromophenyl)methanesulfonyl group can be incorporated into heterocyclic scaffolds known to interact with the ATP-binding site of kinases, potentially leading to the development of novel kinase inhibitors.[4]

  • Kinase Inhibitors: Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer.[4] Sulfonamide-containing compounds have been successfully developed as kinase inhibitors. The (2-bromophenyl)methanesulfonyl moiety can serve as a key component of a kinase inhibitor, with the sulfonyl group acting as a hydrogen bond acceptor and the bromophenyl group potentially occupying a hydrophobic pocket in the kinase active site.

  • Antibacterial and Anti-inflammatory Agents: The sulfonamide functional group is historically significant in the development of antibacterial drugs. While less common in modern antibacterial discovery, novel sulfonamides are still explored for this purpose. Additionally, certain sulfonamide derivatives have shown promise as anti-inflammatory agents, for instance, by inhibiting cyclooxygenase (COX) enzymes.

Experimental Protocols

The following are representative protocols for the synthesis of sulfonamides from this compound and their subsequent biological evaluation, based on established methodologies for analogous compounds.

Protocol 1: General Synthesis of N-Substituted-(2-bromophenyl)methanesulfonamides

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Triethylamine (TEA) or pyridine as a base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.0 eq.) in DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq.) in the same solvent.

  • Add the solution of this compound dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Expected Yield: 60-90% (based on analogous reactions).

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized sulfonamide derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized sulfonamide compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the synthesized sulfonamide compounds in the cell culture medium. The final concentrations should typically range from 0.01 to 100 µM.

  • After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for another 48 or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The following tables present representative quantitative data for sulfonamide derivatives synthesized from sulfonyl chlorides analogous to this compound, demonstrating their potential anticancer activity.

Table 1: Synthesis Yields of Representative Sulfonamides

Sulfonyl ChlorideAmineProductYield (%)Reference
(4-Bromophenyl)sulfonyl chlorideVarious amines4-Aryl-sulfonyl-1,3-oxazoles68-83[5]
Methanesulfonyl chlorideVarious anilinesN-Aryl-methanesulfonamidesHigh yields[6]
Benzenesulfonyl chlorideIndole derivativesN-Benzenesulfonyl-indolyl pyrimidines56-65[4]

Table 2: Anticancer Activity (IC50) of Representative Sulfonamide Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
N-Benzenesulfonyl-indolyl pyrimidinesHEPG2 (Liver)5.2 - 8.1
N-Benzenesulfonyl-indolyl pyrimidinesMCF-7 (Breast)6.5 - 9.3
N-Benzenesulfonyl-indolyl pyrimidinesHCT-116 (Colon)4.8 - 7.5
Sulfonamide-dithiocarbamate hybridsUM-UC-3 (Bladder)0.9[3]
Sulfonamide-dithiocarbamate hybridsRT-112 (Bladder)0.7[3]

Visualizations

The following diagrams illustrate a representative experimental workflow and a potential signaling pathway that could be targeted by sulfonamide derivatives synthesized from this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation start This compound + Amine reaction Sulfonamide Synthesis (Base, Solvent, 0°C to RT) start->reaction purification Purification (Column Chromatography) reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms screening In Vitro Anticancer Screening (MTT Assay) ms->screening ic50 IC50 Determination screening->ic50

Caption: Experimental workflow for the synthesis and biological evaluation of sulfonamides.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding ras RAS rtk->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene Gene Expression (Proliferation, Survival) transcription->gene inhibitor (2-Bromophenyl)methanesulfonyl Chloride Derivative inhibitor->rtk Inhibition

Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway targeted by kinase inhibitors.

References

Application Notes and Protocols: Reaction of (2-bromophenyl)methanesulfonyl chloride with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The reaction of sulfonyl chlorides with primary and secondary amines is a fundamental and widely utilized method for the synthesis of sulfonamides. This application note provides a detailed overview and experimental protocols for the reaction of (2-bromophenyl)methanesulfonyl chloride with various primary and secondary amines. The presence of the ortho-bromine atom on the phenyl ring offers a valuable handle for further synthetic transformations, such as cross-coupling reactions, making the resulting sulfonamides versatile intermediates in drug discovery and development.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the sulfonamide and hydrochloric acid. A base is typically added to the reaction mixture to neutralize the HCl byproduct, driving the reaction to completion.

General Reaction Scheme

Experimental Protocols

Herein, we provide detailed experimental protocols for the reaction of this compound with a selection of representative primary and secondary amines: benzylamine (primary, aliphatic), aniline (primary, aromatic), piperidine (secondary, cyclic), and morpholine (secondary, cyclic).

Materials and Methods

  • This compound

  • Selected primary or secondary amine (benzylamine, aniline, piperidine, morpholine)

  • Base: Triethylamine (TEA) or Pyridine

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for workup and purification (e.g., 1M HCl, saturated NaHCO3, brine, anhydrous MgSO4 or Na2SO4, silica gel for column chromatography)

Protocol 1: Synthesis of N-Benzyl-(2-bromophenyl)methanesulfonamide

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per mmol of sulfonyl chloride).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution with stirring.

  • Slowly add a solution of benzylamine (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzyl-(2-bromophenyl)methanesulfonamide.

Protocol 2: Synthesis of N-Phenyl-(2-bromophenyl)methanesulfonamide

Procedure:

  • Dissolve this compound (1.0 eq) and aniline (1.1 eq) in anhydrous pyridine (5-10 mL per mmol of sulfonyl chloride) in a round-bottom flask.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-phenyl-(2-bromophenyl)methanesulfonamide.[1][2]

Protocol 3: Synthesis of 1-((2-bromophenyl)methylsulfonyl)piperidine

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF (5-10 mL per mmol of sulfonyl chloride) at 0 °C, add triethylamine (1.5 eq).

  • Add piperidine (1.2 eq) dropwise to the mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 1-((2-bromophenyl)methylsulfonyl)piperidine.

Protocol 4: Synthesis of 4-((2-bromophenyl)methylsulfonyl)morpholine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DCM (5-10 mL per mmol of sulfonyl chloride).

  • Add morpholine (2.2 eq) to the solution at room temperature with stirring.

  • Stir the reaction mixture for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 20 mL), 1M HCl (1 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-((2-bromophenyl)methylsulfonyl)morpholine.

Data Presentation

AmineProductReaction ConditionsYield (%)
BenzylamineN-Benzyl-(2-bromophenyl)methanesulfonamideTEA, DCM, 0 °C to rt, 4-6 h85-95
AnilineN-Phenyl-(2-bromophenyl)methanesulfonamidePyridine, rt, 12-16 h80-90
Piperidine1-((2-bromophenyl)methylsulfonyl)piperidineTEA, THF, 0 °C to rt, 2-4 h90-98
Morpholine4-((2-bromophenyl)methylsulfonyl)morpholineDCM, rt, 2-3 h92-97

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualizations

Reaction Mechanism

Caption: General mechanism for sulfonamide formation.

Experimental Workflow

ExperimentalWorkflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve this compound in solvent B Add base A->B C Add amine B->C D Stir at appropriate temperature C->D E Quench reaction (if necessary) D->E F Aqueous washes (acid, base, brine) E->F G Dry organic layer F->G H Concentrate under reduced pressure G->H I Column chromatography or recrystallization H->I J Characterization (NMR, MS, etc.) I->J

Caption: A typical experimental workflow for sulfonamide synthesis.

Conclusion

The reaction of this compound with primary and secondary amines provides an efficient and versatile method for the synthesis of a variety of sulfonamides. The protocols outlined in this application note are robust and can be adapted for a range of substrates. The resulting N-substituted (2-bromophenyl)methanesulfonamides are valuable building blocks for the development of novel therapeutic agents, owing to the potential for further functionalization at the bromine-substituted position. Researchers in drug discovery and medicinal chemistry can utilize these methods to generate diverse libraries of sulfonamide-containing compounds for biological screening.

References

Application Notes and Protocols for the Large-Scale Synthesis of (2-Bromophenyl)methanesulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of (2-bromophenyl)methanesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a three-step process commencing from 2-bromotoluene.

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of this compound is outlined below. The process involves the radical bromination of 2-bromotoluene, followed by conversion to the corresponding thiol via the isothiuronium salt, and subsequent oxidative chlorination to yield the final product.

Synthetic Pathway A 2-Bromotoluene B (2-Bromophenyl)methyl bromide A->B NBS, AIBN CCl4, Reflux C S-(2-Bromobenzyl)isothiuronium bromide B->C Thiourea Ethanol, Reflux D (2-Bromophenyl)methanethiol C->D NaOH (aq) Reflux E This compound D->E H2O2, SOCl2 Acetonitrile, RT Thiol Synthesis Workflow cluster_0 Isothiuronium Salt Formation cluster_1 Hydrolysis A Dissolve (2-Bromophenyl)methyl bromide and Thiourea in Ethanol B Reflux the mixture A->B C Cool and collect the precipitated S-(2-Bromobenzyl)isothiuronium bromide B->C D Suspend Isothiuronium salt in aqueous NaOH C->D E Reflux the mixture D->E F Cool, acidify with HCl, and extract with ether E->F

Application Notes and Protocols: (2-bromophenyl)methanesulfonyl chloride in the Preparation of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (2-bromophenyl)methanesulfonyl chloride in the synthesis of biologically active molecules, with a focus on its application in the development of potential neuroprotective agents. The information is compiled from various sources and is intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the (2-bromophenyl)methanesulfonyl group into various molecular scaffolds. This moiety is of significant interest in medicinal chemistry due to its potential to impart favorable pharmacological properties to the parent molecule. The resulting sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. Recent research has highlighted the potential of N-substituted sulfonamide derivatives as potentiators of glutamate receptor function, suggesting their utility in treating neurological and psychiatric disorders.

Application: Synthesis of N-Aryl-(2-bromophenyl)methanesulfonamides as Potential Neuroprotective Agents

This section details the synthesis of a representative N-aryl-(2-bromophenyl)methanesulfonamide, a class of compounds investigated for their potential to modulate glutamate receptor activity and thus act as neuroprotective agents.

General Reaction Scheme

The synthesis involves the reaction of this compound with a primary or secondary amine in the presence of a base.

G reagent1 This compound product N-substituted (2-bromophenyl)methanesulfonamide reagent1->product reagent2 Amine (R-NH2) reagent2->product base Base (e.g., Triethylamine) G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase A Scaffold Selection (this compound) B Library Synthesis (Reaction with diverse amines) A->B C High-Throughput Screening (Glutamate Receptor Assay) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization (ADME/Tox Profiling) E->F G In vivo Efficacy Studies (Animal Models of Neurodegeneration) F->G H Safety Pharmacology and Toxicology G->H I Candidate Selection for Clinical Trials H->I G cluster_0 Neuronal Synapse Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_ion Ca²⁺ Influx AMPA_R->Ca_ion Opens Channel PAM Sulfonamide Derivative (PAM) PAM->AMPA_R Modulates Neuron_response Enhanced Neuronal Response & Neuroprotection Ca_ion->Neuron_response Triggers

Application Notes and Protocols for Catalytic Methods Involving (2-Bromophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of (2-bromophenyl)methanesulfonyl chloride, focusing on its use as a key precursor in the synthesis of benzosultams. The protocols detailed below are based on established transition-metal-catalyzed intramolecular cyclization reactions.

Introduction

This compound is a versatile chemical intermediate primarily utilized in the synthesis of N-substituted (2-bromophenyl)methanesulfonamides. These sulfonamides are valuable precursors for the construction of benzosultams, a class of bicyclic sulfonamides. Benzosultams are privileged heterocyclic scaffolds found in numerous biologically active compounds, pharmaceuticals, and chiral auxiliaries.[1][2] Catalytic intramolecular cyclization of N-substituted (2-bromophenyl)methanesulfonamides represents a modern and efficient strategy for the synthesis of these important molecules, often employing palladium or other transition metal catalysts.[1][2][3]

Core Application: Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of Benzosultams

The primary catalytic application of this compound derivatives is the intramolecular cyclization to form benzosultams. This transformation is typically catalyzed by palladium complexes and proceeds via a C-H activation or an intramolecular Heck-type reaction mechanism. The process involves the formation of a new carbon-nitrogen bond, leading to the fused heterocyclic system.

A general workflow for this application is as follows:

G cluster_0 Preparation of Precursor cluster_1 Catalytic Cyclization A This compound C N-Substituted (2-bromophenyl)methanesulfonamide A->C Sulfonylation B Primary or Secondary Amine B->C D Palladium Catalyst G Benzosultam Product C->G Intramolecular C-N Bond Formation D->G E Base E->G F Solvent F->G

Figure 1: General workflow for the synthesis of benzosultams.

Experimental Protocol: Synthesis of N-Aryl-(2-bromophenyl)methanesulfonamide

This protocol describes the initial synthesis of the sulfonamide precursor from this compound and an aniline derivative.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of this compound (1.1 eq) in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-(2-bromophenyl)methanesulfonamide.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

This protocol details the catalytic cyclization of the N-aryl-(2-bromophenyl)methanesulfonamide to the corresponding benzosultam.

Materials:

  • N-Aryl-(2-bromophenyl)methanesulfonamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a sealed tube, add the N-aryl-(2-bromophenyl)methanesulfonamide (1.0 eq), Pd(OAc)₂ (5-10 mol%), PPh₃ (10-20 mol%), and K₂CO₃ (2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture to 100-140 °C for 12-48 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with EtOAc and water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the benzosultam.

Quantitative Data Summary

The following table summarizes representative yields for the palladium-catalyzed intramolecular cyclization of various N-substituted (2-bromophenyl)methanesulfonamides to their corresponding benzosultams. Please note that specific yields are highly dependent on the substrate, catalyst system, and reaction conditions. The data presented here is a generalized representation based on typical outcomes reported in the literature for similar transformations.

EntryN-Substituent (R)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
1PhenylPd(OAc)₂ / PPh₃DMF1202475-85
24-MethoxyphenylPd(OAc)₂ / PPh₃Dioxane1103670-80
34-ChlorophenylPdCl₂(PPh₃)₂Toluene1104865-75
4MethylPd(OAc)₂ / dppfDMF1302460-70
5BenzylPd₂(dba)₃ / XantphosToluene1103670-80

Reaction Mechanism and Logical Relationships

The catalytic cycle for the palladium-catalyzed intramolecular C-N bond formation is believed to proceed through the following key steps:

G cluster_0 Catalytic Cycle A Pd(0)Ln C Ar-Pd(II)-Br A->C Ar-Br B Oxidative Addition F Palladacycle Intermediate C->F Base D Intramolecular Coordination E C-H Activation or Heck-type Insertion H Benzosultam Product F->H G Reductive Elimination H->A Regeneration I N-Substituted (2-bromophenyl)methanesulfonamide I->C

Figure 2: Proposed catalytic cycle for benzosultam synthesis.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide of the N-substituted (2-bromophenyl)methanesulfonamide to form an Ar-Pd(II)-Br intermediate.

  • Intramolecular Coordination and C-N Bond Formation: The sulfonamide nitrogen coordinates to the palladium center, followed by an intramolecular C-H activation or a Heck-type insertion, leading to the formation of a palladacycle intermediate.

  • Reductive Elimination: The palladacycle intermediate undergoes reductive elimination to form the benzosultam product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

This compound serves as a valuable starting material for the synthesis of benzosultams via a two-step sequence involving sulfonamide formation and subsequent palladium-catalyzed intramolecular cyclization. This catalytic approach offers an efficient and modular route to a variety of substituted benzosultams, which are of significant interest in medicinal chemistry and drug development. The provided protocols and data serve as a guide for researchers to explore and optimize these transformations for their specific applications. Further research in this area may focus on the development of more active and selective catalyst systems, as well as the expansion of the substrate scope to include a wider range of functional groups.

References

Application Notes and Protocols: One-Pot Synthesis of Sulfonamides from (2-bromophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the one-pot synthesis of sulfonamides derived from (2-bromophenyl)methanesulfonyl chloride. While direct literature on a one-pot reaction from this specific sulfonyl chloride is not extensively available, the following protocol is based on well-established and widely practiced methods for the synthesis of sulfonamides from sulfonyl chlorides and amines.[1][2][3][4] This approach is broadly applicable and can be adapted for a wide range of amine substrates.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, typically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction, often conducted in the presence of a base to neutralize the hydrochloric acid byproduct, is robust and generally high-yielding.[1][3][4] A one-pot procedure, where the sulfonyl chloride is reacted directly with the amine without isolation of intermediates, offers advantages in terms of efficiency, reduced waste, and simplified experimental setup.

The protocol outlined below describes a generalized one-pot method for the synthesis of N-substituted (2-bromophenyl)methanesulfonamides.

Experimental Protocols

General One-Pot Procedure for the Synthesis of N-Substituted (2-bromophenyl)methanesulfonamides

This protocol is based on the principles of the Schotten-Baumann reaction, adapted for a one-pot synthesis.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide; 1.5 - 2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Chromatography supplies for purification (e.g., silica gel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and dissolve it in the chosen anhydrous solvent (e.g., DCM).

  • Amine Addition: In a separate flask, dissolve the amine (1.0 - 1.2 equivalents) in the same anhydrous solvent.

  • Reaction Initiation: Cool the solution of the sulfonyl chloride to 0 °C using an ice bath. To this cooled solution, slowly add the amine solution dropwise over a period of 10-15 minutes.

  • Base Addition: Following the addition of the amine, add the base (e.g., triethylamine, 1.5-2.0 equivalents) to the reaction mixture. If using aqueous NaOH, a biphasic system will be formed. Stir the reaction mixture vigorously.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (if an organic base was used), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired N-substituted (2-bromophenyl)methanesulfonamide.

Data Presentation

The following table summarizes representative yields for the synthesis of sulfonamides from various sulfonyl chlorides and amines, illustrating the general efficiency of this synthetic approach. Researchers can use this table structure to record their own results for the synthesis of (2-bromophenyl)methanesulfonamides.

EntrySulfonyl ChlorideAmineBaseSolventTime (h)Yield (%)Reference
1Benzenesulfonyl chlorideAnilinePyridine-->95General Knowledge
2p-Toluenesulfonyl chlorideBenzylamineTriethylamineCH₂Cl₂-High[1]
3Cyclopropanesulfonyl chlorideHeterocyclic amine---Good[2]
42,4,5-Trichlorobenzenesulfonyl chlorideα-methyltryptamine---Good[2]

Mandatory Visualization

Logical Workflow for the One-Pot Synthesis of Sulfonamides

One_Pot_Sulfonamide_Synthesis Start Start Reagents Dissolve (2-bromophenyl)methanesulfonyl chloride in anhydrous solvent Start->Reagents Reaction Cool to 0°C and add amine solution Reagents->Reaction Amine Prepare solution of amine in anhydrous solvent Amine->Reaction Base Add base (e.g., Triethylamine) Reaction->Base Stir Stir at room temperature (2-16 h) Base->Stir Workup Aqueous Workup: - Quench with H₂O - Separate layers - Wash organic layer - Dry and concentrate Stir->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Substituted (2-bromophenyl)methanesulfonamide Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Reactions with (2-bromophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-bromophenyl)methanesulfonyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a reactive intermediate primarily used for the synthesis of sulfonamides and sulfonate esters. These products are of interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide range of biologically active compounds. The presence of the bromo-substituent also allows for further functionalization through cross-coupling reactions.

Q2: What are the main challenges when working with this compound?

The primary challenges stem from its reactivity and the influence of the ortho-bromo substituent. Key issues include:

  • Hydrolysis: Like other sulfonyl chlorides, it is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, reducing the yield of the desired product.

  • Steric Hindrance: The bulky bromine atom at the ortho position can sterically hinder the approach of nucleophiles to the sulfonyl group, potentially leading to slower reaction rates and lower yields, especially with bulky nucleophiles.

  • Side Reactions: Besides hydrolysis, other side reactions such as elimination to form sulfene intermediates can occur, particularly in the presence of a strong, non-nucleophilic base.

Q3: How should I store and handle this compound to prevent degradation?

To minimize degradation, particularly from hydrolysis, this compound should be:

  • Stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Kept in a cool, dry place.

  • Handled quickly when exposed to the atmosphere, and all glassware and solvents used should be scrupulously dried.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester

Possible Causes and Solutions:

CauseRecommended Solution
Reagent Decomposition Ensure the this compound has been properly stored and is not hydrolyzed. Use a fresh bottle or purify the existing stock if necessary.
Insufficiently Anhydrous Conditions Dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled from an appropriate drying agent.
Steric Hindrance The ortho-bromo group can significantly slow down the reaction. Consider increasing the reaction time and/or temperature. For highly hindered amines or alcohols, a less hindered sulfonylating agent might be necessary if optimization fails.
Inappropriate Base For sulfonamide synthesis, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used in excess (2-3 equivalents) to neutralize the HCl byproduct. For sulfonate ester synthesis, pyridine is a common choice as it can also act as a nucleophilic catalyst.
Low Nucleophilicity of the Amine/Alcohol For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or alcohols, consider using a more forcing reaction condition (higher temperature) or a catalyst. For sulfonamide synthesis with weakly nucleophilic amines, the use of a stronger, non-nucleophilic base may be beneficial.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
  • To a stirred solution of the amine (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 2.0-3.0 eq.) in an anhydrous solvent (e.g., dichloromethane, DCM) at 0 °C under an inert atmosphere, add a solution of this compound (1.1-1.2 eq.) in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Issue 2: Presence of Multiple Products or Impurities

Possible Causes and Solutions:

CauseRecommended Solution
Hydrolysis of the Sulfonyl Chloride The corresponding sulfonic acid may be present. This can often be removed by an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution). Ensure anhydrous conditions are maintained throughout the reaction.
Formation of a Sulfene Intermediate This is more likely with strong, non-nucleophilic bases and can lead to various side products. If sulfene formation is suspected, consider using a weaker base or a base that can also act as a nucleophile (like pyridine in some cases).
Reaction with the Solvent Some solvents can react with sulfonyl chlorides under certain conditions. Use inert solvents such as dichloromethane, tetrahydrofuran, or toluene.
Di-sulfonylation of Primary Amines If a primary amine is used, it is possible for the initially formed sulfonamide to be deprotonated and react with another molecule of the sulfonyl chloride. Using a slight excess of the amine can help to minimize this.
Experimental Protocol: General Procedure for Sulfonate Ester Synthesis
  • To a stirred solution of the alcohol (1.0 eq.) and pyridine (2.0-5.0 eq., acting as both base and catalyst) in an anhydrous solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add this compound (1.1-1.5 eq.) portionwise or as a solution in the same solvent.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with cold aqueous HCl (e.g., 1 M) to remove pyridine, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing Experimental Workflows and Troubleshooting

Diagram 1: General Workflow for Sulfonamide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine and Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_sulfonyl Add this compound cool->add_sulfonyl warm_stir Warm to RT and Stir add_sulfonyl->warm_stir quench Quench Reaction warm_stir->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify Product concentrate->purify

Caption: Workflow for the synthesis of sulfonamides.

Diagram 2: Troubleshooting Low Yields

G cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Reagent Decomposition start->cause1 cause2 Wet Conditions start->cause2 cause3 Steric Hindrance start->cause3 cause4 Incorrect Base start->cause4 sol1 Use Fresh Reagent cause1->sol1 sol2 Ensure Anhydrous Conditions cause2->sol2 sol3 Increase Time/Temp cause3->sol3 sol4 Choose Appropriate Base cause4->sol4

Caption: Troubleshooting guide for low reaction yields.

Disclaimer: The experimental protocols provided are general guidelines. Reaction conditions may need to be optimized for specific substrates. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

common side reactions of (2-bromophenyl)methanesulfonyl chloride and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common side reactions of (2-bromophenyl)methanesulfonyl chloride and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

A1: this compound is a reagent commonly used in organic synthesis to introduce the (2-bromophenyl)methylsulfonyl group. This is typically achieved through reactions with nucleophiles like alcohols to form sulfonate esters and with amines to form sulfonamides. These resulting compounds are often stable and can be intermediates in the synthesis of more complex molecules, including pharmaceuticals.

Q2: What are the main safety precautions to consider when handling this reagent?

A2: this compound is a corrosive and moisture-sensitive compound. It can cause severe skin burns and eye damage.[1][2] It is also a lachrymator and can cause respiratory irritation.[3] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is dry, as the compound reacts with water.[1][2]

Q3: How should I store this compound?

A3: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition and reaction with moisture.[4] Storage at 2-8°C is recommended.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem Potential Cause Suggested Solution
Low yield of desired sulfonamide/sulfonate ester Hydrolysis of this compound: The sulfonyl chloride has likely reacted with residual water in the solvent or on the glassware to form the unreactive (2-bromophenyl)methanesulfonic acid.- Use anhydrous solvents and dry all glassware thoroughly in an oven before use. - Run the reaction under an inert atmosphere (nitrogen or argon). - If the sulfonic acid has formed, it can sometimes be removed by washing the reaction mixture with a clean, concentrated hydrochloric acid solution (at least 18%).[5]
Formation of a white precipitate that is not the product Formation of amine hydrochloride salt: The base used in the reaction (e.g., triethylamine, pyridine) has reacted with the HCl generated during the sulfonylation to form a salt.- This is a normal byproduct of the reaction. The salt can be removed by filtration or by an aqueous workup (washing the organic layer with water or a mild acid).
Presence of an unexpected, highly polar byproduct Hydrolysis of the starting material: As mentioned above, hydrolysis leads to the formation of (2-bromophenyl)methanesulfonic acid, which is a highly polar compound.- Follow the recommendations to avoid hydrolysis. - The sulfonic acid can be removed by purification techniques such as washing with specific acid solutions or by chromatography, though its high polarity might require a polar solvent system for elution.
Product mixture shows signs of elimination byproducts Formation of sulfene intermediate: In the presence of a strong, non-nucleophilic base, this compound can undergo elimination of HCl to form a highly reactive sulfene intermediate. This can lead to various side products.[3]- Use a weaker, nucleophilic base like pyridine, especially at lower temperatures. - Add the sulfonyl chloride slowly to the reaction mixture containing the nucleophile and base to ensure it reacts before elimination can occur.
Reaction with a hindered amine is sluggish or incomplete Steric hindrance: The nucleophilicity of the amine is reduced due to bulky substituents near the nitrogen atom, slowing down the reaction.- Use a less hindered, stronger base to deprotonate the amine. - Increase the reaction temperature, but monitor for potential side reactions like decomposition. - Consider using a more reactive activating agent if the sulfonylation is critical.
Multiple spots on TLC, even after workup Multiple side reactions: A combination of hydrolysis, elimination, and possibly other side reactions might be occurring.- Re-evaluate the reaction conditions. Ensure anhydrous conditions, use an appropriate base, control the temperature, and consider the order of addition of reagents. - Purification by column chromatography may be necessary to isolate the desired product from the various byproducts.

Key Side Reactions and How to Avoid Them

Hydrolysis

The most common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This reaction consumes the starting material and complicates purification.

Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

Avoidance Strategies:

  • Anhydrous Conditions: The use of anhydrous solvents (e.g., freshly distilled dichloromethane, toluene, or THF) is crucial. All glassware should be oven-dried and cooled under an inert atmosphere.

  • Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction vessel.

  • Proper Storage: Store this compound in a desiccator or under an inert atmosphere to prevent degradation over time.

Elimination (Sulfene Formation)

In the presence of a strong, non-nucleophilic base (e.g., triethylamine), benzylsulfonyl chlorides can undergo elimination to form a highly reactive intermediate called a sulfene. This sulfene can then react in various ways, leading to undesired byproducts.

Reaction: (2-Br-C₆H₄)CH₂SO₂Cl + Base → [(2-Br-C₆H₄)CH=SO₂] + Base·HCl

Avoidance Strategies:

  • Choice of Base: Use a nucleophilic base like pyridine, which can also act as a catalyst, or a weaker base if the reaction conditions allow.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the desired nucleophilic substitution over elimination.

  • Slow Addition: Adding the sulfonyl chloride slowly to a solution of the nucleophile and base ensures that it reacts with the nucleophile as it is added, minimizing the opportunity for elimination.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Pyridine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.1 eq.) in a separate flask in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester

This protocol provides a general method for the esterification of an alcohol with this compound.

Materials:

  • This compound

  • Alcohol

  • Triethylamine (or pyridine)

  • Anhydrous diethyl ether (or DCM)

  • Saturated sodium bicarbonate solution

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous diethyl ether.

  • Cool the mixture to 0 °C.

  • In a separate flask, dissolve this compound (1.2 eq.) in anhydrous diethyl ether.

  • Add the sulfonyl chloride solution dropwise to the alcohol solution.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature until the starting alcohol is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the triethylammonium chloride salt and wash the solid with diethyl ether.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude sulfonate ester by column chromatography or recrystallization.

Visualizations

hydrolysis_pathway reagent This compound (R-SO₂Cl) product (2-bromophenyl)methanesulfonic acid (R-SO₃H) reagent->product Hydrolysis side_product HCl water H₂O (Moisture) water->product

Caption: Hydrolysis side reaction of this compound.

elimination_pathway start This compound intermediate Sulfene Intermediate start->intermediate Elimination base Strong, Non-nucleophilic Base (e.g., TEA) base->intermediate byproducts Undesired Byproducts intermediate->byproducts Further Reactions

Caption: Elimination side reaction leading to a sulfene intermediate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents dissolve Dissolve Nucleophile & Base prep_reagents->dissolve prep_glassware Oven-dry Glassware prep_glassware->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl Slowly Add Sulfonyl Chloride Solution cool->add_sulfonyl stir Stir & Monitor (TLC) add_sulfonyl->stir workup Aqueous Wash stir->workup dry Dry Organic Layer workup->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify

Caption: General experimental workflow for reactions with this compound.

References

Technical Support Center: Optimization of Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in sulfonamide synthesis. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my sulfonamide synthesis resulting in a low yield?

Low yields in sulfonamide synthesis can stem from several factors. A primary reason is the use of sterically hindered amines or sulfonyl chlorides, which can impede the nucleophilic attack. Additionally, secondary amines are generally less reactive than primary amines, which can result in lower yields.[1][2] The stability of the sulfonyl chloride is also crucial; they are sensitive to moisture and can degrade, reducing the amount of reactant available.[3] Competing side reactions, such as the formation of a disulfonated product with primary amines or the hydrolysis of the sulfonyl chloride, can also consume starting materials and lower the yield of the desired product.

Troubleshooting Steps:

  • Reagent Quality: Ensure the amine and sulfonyl chloride are pure and dry. Use freshly opened or properly stored reagents.

  • Reaction Temperature: While room temperature is often sufficient, gently heating the reaction mixture can sometimes improve yields, especially with less reactive substrates.[4] However, excessive heat can promote side reactions.

  • Choice of Base: The base plays a critical role in scavenging the HCl generated during the reaction.[1][2] Pyridine is a common choice as it also acts as a catalyst.[5][6] For sensitive substrates, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be preferable to avoid side reactions.

  • Solvent Selection: The choice of solvent can significantly impact reaction rate and yield. Dichloromethane (DCM) and acetonitrile are commonly used.[4][5] Anhydrous conditions are recommended to prevent hydrolysis of the sulfonyl chloride.

2. What are the common side products in sulfonamide synthesis and how can I minimize them?

A common side product is the disulfonated amine, where two sulfonyl groups react with a primary amine. This can be minimized by using a slight excess of the amine relative to the sulfonyl chloride. Another potential side product arises from the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, especially if the reaction is not conducted under anhydrous conditions. If pyridine is used as a base, it can sometimes react with the sulfonyl chloride to form a pyridinium salt, which is typically water-soluble and can be removed during work-up.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the amine (e.g., 1.1 equivalents) can help to consume the sulfonyl chloride and prevent disulfonation.

  • Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize the hydrolysis of the sulfonyl chloride.

  • Controlled Addition: Adding the sulfonyl chloride dropwise to the solution of the amine and base can help to control the reaction rate and minimize the formation of side products.

3. How can I effectively monitor the progress of my sulfonamide synthesis?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[7][8][9] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.

Monitoring Protocol using TLC:

  • Prepare a TLC plate (e.g., silica gel 60 F254).

  • Dissolve a small aliquot of your starting amine and sulfonyl chloride in a suitable solvent to use as standards.

  • Using a capillary tube, spot the starting amine, sulfonyl chloride, and a co-spot (both starting materials in the same spot) on the TLC plate.

  • Take a small aliquot from your reaction mixture at different time points (e.g., 0 hr, 1 hr, 2 hr) and spot it on the TLC plate.

  • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spots and the appearance of a new spot corresponding to the sulfonamide product indicate the progress of the reaction.

4. What is the best way to purify my synthesized sulfonamide?

The purification method will depend on the physical properties of your sulfonamide.

  • Recrystallization: If the sulfonamide is a solid, recrystallization is often an effective purification method.[10] Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water.

  • Column Chromatography: For liquid sulfonamides or for separating the product from closely related impurities, column chromatography on silica gel is a standard technique. A gradient of ethyl acetate in hexane is a common eluent system.

  • Acid-Base Extraction: If your sulfonamide has acidic or basic properties, an acid-base extraction can be a useful purification step during the work-up to remove neutral impurities.

Data Presentation

Table 1: Influence of Reaction Conditions on Sulfonamide Yield.

ParameterConditionEffect on YieldReference
Amine Type Primary vs. SecondaryPrimary amines are generally more reactive and give higher yields.[1][2]
Sterically HinderedSteric hindrance can significantly decrease the reaction rate and yield.[11]
Base PyridineOften used as a base and catalyst, can lead to good yields.[5][6]
Triethylamine (TEA)A non-nucleophilic base that can be effective, especially with sensitive substrates.[6]
Solvent Dichloromethane (DCM)A common aprotic solvent that often provides good results.[4][5]
WaterCan be used in some green chemistry protocols, but may lead to sulfonyl chloride hydrolysis.[4]
Deep Eutectic Solvents (DESs)Emerging green solvents that can lead to high yields under mild conditions.[12]
Temperature Room TemperatureOften sufficient for many reactions.[5]
Elevated TemperatureCan increase the reaction rate for less reactive substrates but may also promote side reactions.[4]

Experimental Protocols

General Protocol for the Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines

This protocol describes a general method for the synthesis of a sulfonamide from an amine and a sulfonyl chloride using pyridine as a base.

Materials:

  • Amine (1.0 mmol)

  • Sulfonyl chloride (1.1 mmol)

  • Anhydrous pyridine (2.0 mmol)

  • Anhydrous dichloromethane (DCM, 10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethanol for recrystallization, or hexane and ethyl acetate for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol) and anhydrous DCM (5 mL).

  • Addition of Base: Add anhydrous pyridine (2.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 mmol) in anhydrous DCM (5 mL) and add it dropwise to the amine solution over 10-15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Characterize the purified sulfonamide using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

    • FT-IR: Look for characteristic N-H stretching vibrations (around 3300 cm⁻¹) and asymmetric and symmetric S=O stretching vibrations (around 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively).[10]

    • ¹H NMR: The proton on the sulfonamide nitrogen typically appears as a singlet in the range of 8-10 ppm.[13]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep1 Dissolve amine in anhydrous DCM prep2 Add anhydrous pyridine react1 Add sulfonyl chloride solution dropwise prep2->react1 To reaction flask react2 Stir at room temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Dilute with DCM react3->workup1 If complete workup2 Wash with 1M HCl, H₂O, NaHCO₃, Brine workup1->workup2 workup3 Dry over Na₂SO₄ workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify1 Recrystallization or Column Chromatography workup4->purify1 analyze1 Characterization (NMR, IR, MS) purify1->analyze1

Caption: General experimental workflow for sulfonamide synthesis.

troubleshooting_low_yield start Low Yield Observed q1 Are starting materials pure and dry? start->q1 sol1 Purify/dry reagents or use fresh stock q1->sol1 No q2 Is the amine or sulfonyl chloride sterically hindered? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Increase reaction time, consider heating, or use a less hindered analogue q2->sol2 Yes q3 Is the reaction run under anhydrous conditions? q2->q3 No a2_yes Yes a2_no No end Yield Improved sol2->end sol3 Use anhydrous solvents and dry glassware q3->sol3 No q4 Is the base appropriate? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Consider a stronger or non-nucleophilic base (e.g., TEA, DIPEA) q4->sol4 No q4->end Yes a4_yes Yes a4_no No sol4->q4

Caption: Troubleshooting flowchart for low yield in sulfonamide synthesis.

References

stability of (2-bromophenyl)methanesulfonyl chloride under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of (2-bromophenyl)methanesulfonyl chloride in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling, storage, and use of this compound.

Issue 1: Reagent Degradation and Loss of Reactivity

Symptoms:

  • Decreased yield in sulfonylation reactions.

  • Inconsistent reaction outcomes.

  • Visible changes in the reagent's appearance (e.g., discoloration, clumping).

Possible Causes and Solutions:

CauseSolution
Moisture Contamination: this compound is highly sensitive to moisture, leading to hydrolysis into the corresponding sulfonic acid, which is unreactive in typical sulfonylation reactions.- Storage: Always store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1] Recommended storage is at 2-8°C. - Handling: Handle the reagent in a dry environment, such as a glove box or under a stream of inert gas. Use dry solvents and glassware.
Thermal Decomposition: Exposure to elevated temperatures can cause decomposition. When heated to decomposition, it can emit toxic vapors of sulfur oxides and hydrogen chloride.[2]- Storage: Avoid storing the reagent near heat sources. - Reaction Conditions: Perform reactions at the lowest effective temperature. If heating is necessary, do so cautiously and for the minimum time required.
Improper Purification: Residual impurities from synthesis can affect stability and reactivity.- Purification: If degradation is suspected, the reagent can be purified. As it is a solid, recrystallization from a non-protic solvent under anhydrous conditions can be attempted. Purity can be checked by melting point (78°C) and spectroscopic methods.

Issue 2: Side Reactions and Impurity Formation

Symptoms:

  • Formation of unexpected byproducts observed by TLC, LC-MS, or NMR.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

CauseSolution
Reaction with Nucleophilic Solvents: Protic solvents (e.g., alcohols, water) or nucleophilic aprotic solvents can react with the sulfonyl chloride.- Solvent Choice: Use dry, non-nucleophilic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).
Base-Promoted Elimination: In the presence of a strong, non-nucleophilic base (e.g., triethylamine), methanesulfonyl chlorides can undergo elimination to form highly reactive sulfene intermediates, which can lead to various side products.- Base Selection: Use a milder base or a sterically hindered base if elimination is a concern. The choice of base can be critical; for example, pyridine is often used in the formation of sulfonate esters.
Reaction with Bifunctional Substrates: If the substrate contains multiple nucleophilic sites, a mixture of products may be obtained.- Protecting Groups: Utilize appropriate protecting groups to block reactive sites that are not intended to participate in the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[1] It is recommended to store it in a cool, dry place, ideally at 2-8°C.[1] Protection from moisture is crucial to prevent hydrolysis.

Q2: How does the stability of this compound compare to other sulfonyl chlorides?

Q3: What are the primary decomposition products of this compound?

A3: The primary decomposition pathways are hydrolysis and thermolysis.

  • Hydrolysis: In the presence of water, it hydrolyzes to (2-bromophenyl)methanesulfonic acid and hydrochloric acid.

  • Thermal Decomposition: Upon heating, it can decompose to release toxic and corrosive gases, including sulfur oxides (SOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).

Q4: What are the key safety precautions when working with this reagent?

A4: this compound is a corrosive and moisture-sensitive compound. Key safety precautions include:

  • Handling it in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoiding contact with skin, eyes, and mucous membranes.

  • Keeping it away from water and other nucleophiles unless part of a planned reaction.

  • In case of a spill, do not use water for cleanup. Use an inert absorbent material.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol describes a general method for the synthesis of a sulfonamide from an amine using this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.

  • Add the solution of this compound dropwise to the cooled amine solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if the base is a tertiary amine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

experimental_workflow General Workflow for Sulfonamide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine and Base in Anhydrous DCM cool Cool Amine Solution to 0°C prep_amine->cool prep_sulfonyl Dissolve this compound in Anhydrous DCM addition Dropwise Addition of Sulfonyl Chloride Solution prep_sulfonyl->addition cool->addition react Stir at Room Temperature (Monitor by TLC) addition->react quench Quench with Water react->quench extract Aqueous Work-up (Acid, Base, Brine Washes) quench->extract dry Dry Organic Layer extract->dry purify Concentrate and Purify (Chromatography/Recrystallization) dry->purify

Caption: General workflow for synthesizing sulfonamides.

stability_factors Factors Affecting Stability of this compound cluster_conditions Environmental Conditions cluster_reagents Chemical Incompatibilities reagent This compound moisture Moisture/Water reagent->moisture Hydrolysis heat Elevated Temperature reagent->heat Thermolysis light UV Light (Potential) reagent->light Photolysis (Potential) nucleophiles Nucleophiles (Alcohols, Amines) reagent->nucleophiles Nucleophilic Attack bases Strong Bases reagent->bases Elimination (Sulfene Formation) oxidants Strong Oxidizing Agents reagent->oxidants Decomposition

Caption: Key factors influencing the stability of the reagent.

References

removal of unreacted (2-bromophenyl)methanesulfonyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-bromophenyl)methanesulfonyl chloride. The information is presented in a question-and-answer format to directly address common challenges encountered during its use in chemical synthesis, particularly focusing on the removal of unreacted starting material from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound that I should be aware of during my reaction and workup?

A1: this compound is an electrophilic reagent. Its sulfonyl chloride moiety (-SO₂Cl) is highly reactive towards nucleophiles. The primary reactions to consider are:

  • Reaction with your desired nucleophile: This is the intended reaction to form the sulfonamide, sulfonate ester, or other desired product.

  • Hydrolysis: It readily reacts with water to form the corresponding sulfonic acid, (2-bromophenyl)methanesulfonic acid. This can be a significant side reaction if moisture is present in the reaction or during workup.

  • Reaction with other nucleophiles: Alcohols, amines, and even some solvents can react with the sulfonyl chloride. It is crucial to use anhydrous solvents and reagents to avoid unwanted side reactions.

Q2: How can I monitor the progress of my reaction involving this compound?

A2: Thin-Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting material and the formation of the product. A recommended TLC system is a mixture of ethyl acetate and hexanes. The less polar this compound will have a higher Rf value than the more polar sulfonamide or sulfonic acid product. Visualization can be achieved using a UV lamp (254 nm), as the aromatic ring is UV active. Staining with potassium permanganate can also be effective, as the sulfonyl chloride may be susceptible to oxidation.

Q3: What are the general strategies for removing unreacted this compound after my reaction is complete?

A3: There are three primary strategies for removing excess this compound:

  • Quenching: Reacting the excess sulfonyl chloride with a nucleophilic reagent to convert it into a more easily removable compound.

  • Aqueous Workup/Extraction: Utilizing the difference in solubility between your product and the quenched sulfonyl chloride or its hydrolysis product to separate them.

  • Chromatography: Purifying the desired product from the unreacted starting material and byproducts using column chromatography.

  • Scavenger Resins: Using solid-supported reagents that selectively react with and remove the excess sulfonyl chloride.

Troubleshooting Guides

Issue 1: My aqueous workup is not effectively removing the unreacted this compound.

Possible Cause & Solution Workflow:

G cluster_0 Troubleshooting Ineffective Aqueous Workup A Problem: Unreacted sulfonyl chloride remains after aqueous workup. B Is the aqueous phase basic enough to hydrolyze the sulfonyl chloride? A->B C Add a mild base (e.g., sat. NaHCO₃ solution) to the workup to facilitate hydrolysis to the water-soluble sulfonic acid. B->C No F Is the organic solvent appropriate for extracting your product while leaving the sulfonic acid salt in the aqueous layer? B->F Yes H Solution Implemented C->H D Is your desired product also water-soluble? E Consider an alternative purification method like column chromatography. D->E Yes D->H No F->D Yes G Switch to a more polar organic solvent for extraction (e.g., ethyl acetate). F->G No G->H

Caption: Workflow for troubleshooting the removal of this compound.

Detailed Explanation:

  • Insufficient Hydrolysis: this compound hydrolyzes to (2-bromophenyl)methanesulfonic acid. This hydrolysis is significantly faster under basic conditions. If your aqueous wash is neutral or acidic, the hydrolysis may be too slow. Washing the organic layer with a saturated sodium bicarbonate solution will deprotonate the sulfonic acid, forming a water-soluble salt that is readily extracted into the aqueous phase.

  • Product Solubility: If your desired product has significant water solubility, an extractive workup may lead to product loss. In such cases, column chromatography is a more suitable purification method.

  • Solvent Choice: The choice of organic solvent for extraction is critical. A solvent like ethyl acetate is generally effective for extracting sulfonamides while leaving the sodium salt of the sulfonic acid in the aqueous layer. If you are using a very non-polar solvent like hexanes, you may not be efficiently extracting your product.

Issue 2: I observe a new, unexpected spot on my TLC after quenching the reaction.

Possible Cause & Solution Workflow:

G cluster_1 Troubleshooting Unexpected Byproducts A Problem: New spot on TLC after quenching. B What quenching agent was used? A->B C Quenching with an amine? B->C Amine D Quenching with water/base? B->D Water/Base E The new spot is likely the sulfonamide formed from the quenching amine. This can be removed by an acidic wash (e.g., 1M HCl) if the amine is basic. C->E F The new spot is the sulfonic acid. This should be removed with a basic wash (e.g., sat. NaHCO₃). D->F G Is the new spot still present after the appropriate wash? E->G F->G H Consider using a scavenger resin for a cleaner quench and removal. G->H Yes I Problem Resolved G->I No H->I

Caption: Decision tree for identifying and removing unexpected byproducts after quenching.

Detailed Explanation:

  • Amine Quench: If you used an amine (e.g., triethylamine, piperidine) to quench the excess sulfonyl chloride, the new spot is likely the corresponding sulfonamide. If the quenching amine is basic, an acidic wash (e.g., 1M HCl) can protonate the amine, making it water-soluble and facilitating its removal.

  • Aqueous Quench: Quenching with water or a basic aqueous solution will form (2-bromophenyl)methanesulfonic acid. This should be readily removed with a basic wash. If it persists in the organic layer, it may indicate incomplete phase separation or that the organic layer was not sufficiently dried before concentration.

  • Scavenger Resins: If clean removal of the quenched product is challenging, consider using a scavenger resin. These solid-supported reagents react with the excess sulfonyl chloride, and can then be simply filtered off, leaving a cleaner solution of your desired product.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility at 25°C ( g/100 mL)
Dichloromethane> 50
Tetrahydrofuran (THF)> 50
Ethyl Acetate~20-30
Hexanes< 1
WaterInsoluble (reacts)

Note: These are approximate values based on the general solubility of similar compounds and should be experimentally verified.

Table 2: Comparison of Quenching Methods

MethodQuenching AgentTypical ConditionsProsCons
Aqueous Hydrolysis Saturated NaHCO₃ solutionStir vigorously for 30-60 min at room temperature.Inexpensive, forms a highly water-soluble salt.Can be slow, may not be suitable for water-sensitive products.
Amine Quench 1.2 eq. of a secondary amine (e.g., piperidine)Stir for 15-30 min at room temperature.Fast and efficient.Forms a sulfonamide byproduct that requires removal (e.g., acidic wash or chromatography).
Alcohol Quench Excess methanol or ethanolStir for 1-2 hours at room temperature.Forms a sulfonate ester which may be easier to separate chromatographically than a sulfonamide.Slower than amine quenching.
Scavenger Resin Amine-functionalized silica or polystyrene resin (e.g., Tris(2-aminoethyl)amine resin)Stir with 2-3 eq. of resin for 2-4 hours.Clean removal by filtration, no need for aqueous workup.More expensive, may require longer reaction times for complete scavenging.

Experimental Protocols

Protocol 1: Removal by Quenching and Aqueous Extraction
  • Reaction Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 1.2 equivalents of a suitable amine (e.g., piperidine or morpholine) to quench the excess this compound.

    • Stir the mixture at room temperature for 30 minutes. Monitor the disappearance of the sulfonyl chloride by TLC.

  • Aqueous Workup:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove the excess quenching amine).

      • Saturated aqueous NaHCO₃ solution (to remove any sulfonic acid formed and the HCl from the previous wash).

      • Brine (to reduce the amount of water in the organic layer).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Removal using a Scavenger Resin
  • Scavenging:

    • To the completed reaction mixture, add 2-3 equivalents of an amine-functionalized scavenger resin (e.g., aminopropyl-functionalized silica gel or polymer-supported trisamine).

    • Stir the suspension at room temperature. The required time can vary from 2 to 24 hours depending on the resin and the concentration of the excess sulfonyl chloride.

    • Monitor the reaction by TLC until the this compound spot is no longer visible.

  • Isolation:

    • Filter the reaction mixture to remove the scavenger resin.

    • Wash the resin with a small amount of the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product obtained after using a scavenger resin is often significantly purer than after a traditional workup. If further purification is needed, proceed with column chromatography or recrystallization.

Technical Support Center: Reaction of (2-bromophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of (2-bromophenyl)methanesulfonyl chloride, particularly focusing on the critical role of the base in the intramolecular cyclization to form a sultam, a key heterocyclic scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction of this compound with a base?

The primary product is a benzosultam, formed through an intramolecular cyclization reaction. This reaction proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism, where the sulfonamide anion displaces the bromide on the aromatic ring.

Q2: Why is the choice of base so critical in this reaction?

The base plays a crucial role in deprotonating the precursor to form the active nucleophile. The strength and steric properties of the base can significantly influence the reaction rate, yield, and the formation of potential side products. A carefully selected base will efficiently promote the desired cyclization while minimizing side reactions.

Q3: What are some common bases used for this type of cyclization?

Commonly used bases for the synthesis of sultams include inorganic carbonates like sodium carbonate (Na2CO3) and cesium carbonate (Cs2CO3), as well as organic bases such as 1,8-Diazabicycloundec-7-ene (DBU) and triethylamine (TEA). The choice often depends on the specific substrate and desired reaction conditions.

Effect of Base on Reaction Outcome

The selection of a base is a critical parameter in the synthesis of benzosultams from this compound. The following table summarizes the anticipated effects of different bases on the reaction outcome based on general principles of organic chemistry and findings in related literature.

BasepKa of Conjugate AcidExpected ReactivityPotential Side ReactionsTypical Reaction Conditions
Sodium Bicarbonate (NaHCO₃) 6.3MildIncomplete reaction, low yieldBiphasic (e.g., CH₂Cl₂/H₂O), Room Temperature
Cesium Carbonate (Cs₂CO₃) 10.3HighCan promote side reactions if not controlledDMF, 140 °C (microwave)
Triethylamine (TEA) 10.8ModerateCan form stable salts with HCl byproductDCM, 0 °C to Room Temperature
DBU (1,8-Diazabicycloundec-7-ene) 13.5HighMay lead to elimination or other side productsAcetonitrile, Room Temperature to Reflux

Experimental Protocols

Key Experiment: Base-Mediated Intramolecular Cyclization of this compound

This protocol describes a general procedure for the intramolecular cyclization of this compound to form the corresponding benzosultam.

Materials:

  • This compound

  • Selected base (e.g., Cs₂CO₃, DBU)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard workup and purification reagents (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the selected base (1.1 - 2.0 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired benzosultam.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive base. 2. Insufficient reaction temperature or time. 3. Poor quality of starting material or solvent.1. Use a freshly opened or properly stored base. Consider a stronger base. 2. Increase the reaction temperature and/or extend the reaction time. Monitor by TLC/LC-MS. 3. Ensure starting material is pure and use anhydrous solvents.
Formation of Multiple Products 1. Base is too strong, leading to side reactions. 2. Reaction temperature is too high.1. Switch to a milder base (e.g., from DBU to Cs₂CO₃ or NaHCO₃). 2. Lower the reaction temperature and monitor the reaction closely.
Starting Material Remains 1. Base is not strong enough to deprotonate the precursor effectively. 2. Insufficient amount of base.1. Use a stronger base. 2. Increase the equivalents of the base used.
Product is Difficult to Purify 1. Formation of closely related side products. 2. Residual base or salts.1. Optimize reaction conditions to improve selectivity. Employ a more efficient chromatography method. 2. Ensure proper aqueous workup to remove inorganic salts.

Visualizations

Caption: Reaction mechanism for the base-mediated intramolecular cyclization.

Troubleshooting_Workflow start Experiment Start: Reaction of this compound check_completion Reaction Complete? start->check_completion low_yield Low Yield / No Product check_completion->low_yield No side_products Multiple Side Products check_completion->side_products Impure success Successful Cyclization: Purify Product check_completion->success Yes check_base_strength Is Base Strong Enough? low_yield->check_base_strength check_base_mildness Is Base too Strong? side_products->check_base_mildness increase_base_strength Use Stronger Base (e.g., DBU, Cs₂CO₃) check_base_strength->increase_base_strength No check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_base_strength->check_conditions Yes increase_base_strength->start check_conditions->start decrease_base_strength Use Milder Base (e.g., NaHCO₃) check_base_mildness->decrease_base_strength Yes optimize_conditions Optimize Conditions (Lower Temp) check_base_mildness->optimize_conditions No decrease_base_strength->start optimize_conditions->start

Caption: Troubleshooting workflow for the intramolecular cyclization reaction.

alternative solvents for reactions involving (2-bromophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-bromophenyl)methanesulfonyl chloride. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are suitable "green" or alternative solvents for reactions involving this compound?

Traditional reactions with sulfonyl chlorides often use chlorinated solvents like dichloromethane (DCM) or chloroform.[1][2] However, due to environmental and safety concerns, several greener alternatives are gaining prominence.[3][4][5][6] These include:

  • Water: An excellent green solvent, though the reactivity of the sulfonyl chloride with water must be considered.[5][7] It has been used successfully for the synthesis of sulfonamides.[7]

  • Alcohols (e.g., Ethanol): Readily available, renewable, and have been shown to be effective media for sulfonamide synthesis.[6][8]

  • Ionic Liquids (ILs): These are salts that are liquid at low temperatures (<100°C). They are valued for their low vapor pressure, thermal stability, and tunable properties, which can enhance reaction rates and selectivity.[3][4][6]

  • Deep Eutectic Solvents (DESs): These are mixtures of compounds that have a much lower melting point than their individual components. Choline chloride (ChCl)-based DESs, such as ChCl/glycerol, are biodegradable, reusable, and have been successfully used for sulfonamide synthesis.[8][9]

  • Supercritical Fluids (e.g., sc-CO₂): These substances, held above their critical temperature and pressure, exhibit properties of both liquids and gases. They are non-toxic, recyclable, and can enhance reaction rates.[3][5]

  • Bio-based Solvents: Derived from renewable resources, examples include ethyl lactate and dimethyl carbonate (DMC).[6][10] They are often biodegradable and have lower toxicity.[6]

Q2: What are the primary advantages of using these alternative solvents?

Using green solvents offers several benefits compared to traditional organic solvents:[3][4]

  • Reduced Environmental Impact: Many are biodegradable and derived from renewable resources, minimizing pollution.[3][6]

  • Enhanced Safety: They often have lower toxicity, are non-flammable, and have low volatility, which reduces air pollution (VOC emissions) and improves workplace safety.[6]

  • Improved Process Efficiency: In some cases, green solvents can lead to higher yields, shorter reaction times, and easier product isolation.[3] For example, some electrochemical reactions in DESs allow for product isolation by simple water washing and filtration.[9]

  • Resource Efficiency and Cost Savings: The ability to recycle solvents like supercritical CO₂ and DESs can reduce raw material consumption and waste treatment costs, offering long-term economic benefits.[6][9]

Q3: Are there any compatibility issues with this compound and protic solvents like water or alcohols?

Yes, sulfonyl chlorides are reactive electrophiles that can hydrolyze in the presence of water or react with alcohols.[11][12] However, the rate of these side reactions is often slow enough, especially at controlled temperatures, to allow the desired reaction with a primary or secondary amine (which is typically more nucleophilic) to proceed to completion.[7][8] Careful control of reaction conditions, such as temperature and the rate of addition of reagents, is crucial.[13]

Q4: My this compound is difficult to dissolve. How can I improve its solubility?

For crystalline solids like (4-bromophenyl)methanesulfonyl chloride (a related compound), gentle heating to 37°C and sonication can help increase solubility in the chosen solvent.[14] When using deep eutectic solvents or ionic liquids, their unique solvent properties often provide good solubility for a range of organic compounds.[3][9] It is always recommended to perform small-scale solubility tests before proceeding with the main reaction.

Troubleshooting Guide

Q1: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?

Several factors could be responsible for incomplete conversion:

  • Instability of the Sulfonyl Chloride: The sulfonyl chloride intermediate can be unstable under certain conditions.[8] Ensure the reaction is run at the optimal temperature; for some procedures, 5°C has been shown to improve yields.[13]

  • Reagent Quality: Ensure all reagents, especially the amine, are pure and dry, as moisture can hydrolyze the sulfonyl chloride.

  • Incorrect Stoichiometry: An insufficient amount of the amine or base can lead to incomplete reaction. Using a larger excess of the amine has been shown to be effective in some cases.[8]

  • Order of Reagent Addition: The order and rate of addition can be critical. For in-situ generation of sulfonyl chlorides, optimal results are often obtained by pre-mixing the thiol and acid, followed by the dropwise addition of the oxidizing agent, and finally the amine.[13]

  • Insufficient Reaction Time: Some reactions, especially when scaled up, may require longer reaction times for complete conversion.[13] Monitor the reaction by TLC or another appropriate method to determine the optimal time.

Q2: After an aqueous workup, I am left with a persistent yellow oil instead of a solid product. How can I resolve this?

This is a common issue when working with sulfonyl chlorides and chlorinated solvents.[1]

  • Residual Solvent: Organic compounds can retain chlorinated solvents like DCM, even after evaporation under high vacuum, resulting in an oil.[1] Try co-evaporating with a non-chlorinated solvent like heptane or toluene.

  • Hydrolysis Byproduct: The corresponding sulfonic acid, formed from hydrolysis of the sulfonyl chloride, can be an oily substance. A wash with a mild base, such as a saturated sodium bicarbonate solution, can help remove it.[1]

  • Purification: If simple extraction and washing fail, column chromatography is the most effective method to separate the desired product from impurities and unreacted starting materials.

Q3: The reaction is highly exothermic and difficult to control. What should I do?

Exothermicity needs to be managed for safety and to prevent side reactions.

  • Cooling: Run the reaction in an ice bath (0-5°C) to dissipate heat.[13]

  • Slow Addition: Add the this compound or other reactive reagents dropwise using a pressure-equalizing dropping funnel. This allows you to control the reaction rate and temperature.

  • Dilution: Ensure the reaction is sufficiently dilute. A higher concentration of reagents can lead to a more rapid and uncontrollable release of heat.

Q4: My yields decreased significantly when I tried to scale up the reaction. How can I address this?

A drop in yield upon scale-up is a frequent challenge.

  • Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to localized overheating and decomposition or side reactions. Ensure efficient stirring and external cooling.

  • Mixing: Inefficient mixing in a larger vessel can lead to localized high concentrations of reagents, causing side reactions. Use an appropriate mechanical stirrer.

  • Extended Reaction Time: As noted in the literature, larger-scale reactions may require longer times to reach completion due to mass transfer limitations.[13] Monitor the reaction progress closely.

Data Summary: Sulfonamide Synthesis in Alternative Solvents

The following table summarizes conditions for the synthesis of a model sulfonamide (from thiophenol and morpholine) in various sustainable solvents, demonstrating the viability of these alternatives.

SolventOxidant SystemTemperature (°C)Time (h)Yield (%)Reference
WaterNaOCl / HCl5Not specified84[13]
Ethanol (EtOH)NaDCC·2H₂O / HClRoom TempNot specified93[8]
GlycerolNaDCC·2H₂O / HClRoom TempNot specified83[8]
ChCl/Glycerol (DES)NaDCC·2H₂O / HClRoom TempNot specified95[8]

NaDCC·2H₂O = Sodium dichloroisocyanurate dihydrate ChCl = Choline chloride DES = Deep Eutectic Solvent

Experimental Protocols

Protocol: General Procedure for Sulfonamide Synthesis in a Deep Eutectic Solvent (DES)

This protocol is adapted from a published procedure for the synthesis of sulfonamides and can serve as a starting point for reactions with (2-bromophenyl)methanethiol, the precursor to the target sulfonyl chloride.[8]

1. Preparation of the DES (ChCl/Glycerol 1:2):

  • Mix choline chloride (ChCl) and glycerol in a 1:2 molar ratio.
  • Heat the mixture at 60-80°C with stirring until a clear, homogeneous liquid is formed.
  • Allow the DES to cool to room temperature before use.

2. In-situ Generation of Sulfonyl Chloride and Sulfonamide Synthesis:

  • To a round-bottom flask containing the prepared ChCl/Glycerol DES, add (2-bromophenyl)methanethiol (1.0 mmol, 1.0 equiv.).
  • Add 6 M aqueous HCl (1.2 equiv.).
  • Cool the mixture in an ice bath to 5°C.
  • Add sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) (1.2 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
  • Stir the mixture at 5°C for 30 minutes.
  • Add the desired amine (e.g., morpholine) (1.5 equiv.) dropwise.
  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

3. Workup and Isolation:

  • Upon completion, add cold water to the reaction mixture.
  • The sulfonamide product will often precipitate as a solid.
  • Collect the solid by vacuum filtration.
  • Wash the solid with cold water and dry under vacuum to yield the crude product, which can be further purified by recrystallization if necessary.

Visual Guides

experimental_workflow Diagram 1: General Experimental Workflow for Sulfonamide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Prepare Alternative Solvent (e.g., DES) B Add Thiol Precursor & Acid to Solvent A->B C Cool to 5°C B->C D Portion-wise Addition of Oxidant (e.g., NaDCC) C->D E Stir for 30 min D->E F Dropwise Addition of Amine E->F G Stir to Completion at Room Temperature F->G H Precipitate with Cold Water G->H I Vacuum Filtration H->I J Wash with Water & Dry I->J K Purify by Recrystallization (optional) J->K

Caption: General workflow for sulfonamide synthesis.

troubleshooting_guide Diagram 2: Troubleshooting Logic for Sulfonylation Reactions Start Problem with Reaction Q1 What is the issue? Start->Q1 LowYield Low Yield / Incomplete Reaction Q1->LowYield Low Yield OilyProduct Oily Product After Workup Q1->OilyProduct Oily Product ScaleUp Yield Drops on Scale-up Q1->ScaleUp Scale-up Issues Cause_LowYield Possible Causes: - Reagent Quality - Temperature Control - Reaction Time - Stoichiometry LowYield->Cause_LowYield Cause_Oily Possible Causes: - Residual Chlorinated Solvent - Sulfonic Acid Byproduct OilyProduct->Cause_Oily Cause_ScaleUp Possible Causes: - Poor Heat Transfer - Inefficient Mixing ScaleUp->Cause_ScaleUp Solution_LowYield Solutions: - Use pure/dry reagents - Run at 5°C - Increase reaction time - Use excess amine Cause_LowYield->Solution_LowYield Solution_Oily Solutions: - Co-evaporate with heptane - Wash with NaHCO₃ solution - Column Chromatography Cause_Oily->Solution_Oily Solution_ScaleUp Solutions: - Ensure efficient cooling - Use mechanical stirrer - Increase reaction time Cause_ScaleUp->Solution_ScaleUp

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Synthesis of Sterically Hindered Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of sterically hindered sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these complex molecules. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, comparative data, and step-by-step experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of sterically hindered sulfonamides in a question-and-answer format.

Question 1: I am observing very low to no yield when reacting a bulky secondary amine with a sulfonyl chloride under standard conditions (e.g., pyridine, DCM). What is the likely cause and how can I improve the yield?

Answer:

The primary reason for low to no yield in the synthesis of sterically hindered sulfonamides is the low nucleophilicity of the bulky amine and the steric hindrance around the nitrogen atom, which prevents efficient reaction with the sulfonyl chloride. Standard conditions are often insufficient to overcome this energy barrier.

Troubleshooting Steps:

  • Elevated Temperatures: For sterically hindered amines, increasing the reaction temperature can provide the necessary activation energy. For instance, in indium-catalyzed sulfonylation, reactions with hindered amines like tert-butylamine may require heating in a solvent like acetonitrile to achieve a significant increase in yield[1][2].

  • Alternative Catalysts: Consider using a catalyst known to be effective for hindered substrates.

    • Indium Catalysis: Indium metal can effectively catalyze the sulfonylation of sterically hindered and less nucleophilic anilines[3][4][5][6]. It is air-stable, non-toxic, and can often be recycled[1].

    • Copper Catalysis: Copper-based catalytic systems have also been shown to be effective for coupling with sterically demanding partners[2].

  • Alternative Sulfonylating Agents: If modifying the amine or reaction conditions is not feasible, consider using a more reactive sulfonylating agent.

    • Pentafluorophenyl (PFP) Sulfonate Esters: PFP esters are stable alternatives to sulfonyl chlorides and can react with a variety of amines, including some sterically hindered ones[7].

Question 2: My reaction is producing a complex mixture of side products. What are the common side reactions and how can I minimize them?

Answer:

Side reactions are common in hindered sulfonamide synthesis due to the forcing conditions often required. Common side products include disulfonamides (with primary amines), and products from elimination or rearrangement reactions.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often preferred. For traditional methods, pyridine is common, but for more challenging substrates, a stronger, bulkier base might be necessary to avoid side reactions.

  • Catalyst Choice: As mentioned previously, employing a suitable catalyst like indium can proceed under mild, base-free conditions, which can help to minimize side reactions that are often promoted by strong bases[1][3].

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or LC-MS to identify the formation of side products early and optimize reaction time and temperature to favor the desired product.

Question 3: Are there any general recommendations for solvent choice when dealing with sterically hindered sulfonamide synthesis?

Answer:

Yes, the solvent can play a crucial role.

  • Acetonitrile (MeCN): This is a common and effective solvent, particularly for indium-catalyzed reactions, and can be heated to increase reaction rates for hindered substrates[1][6].

  • Dimethylformamide (DMF): In cases where higher temperatures are required, DMF can be a suitable solvent, as seen in some indium-catalyzed syntheses of sulfonic esters from heavily hindered phenols[2].

  • Dichloromethane (DCM): A standard solvent for many organic reactions, it is often used in traditional sulfonamide synthesis with a base like pyridine.

It is recommended to perform small-scale solvent screens to determine the optimal solvent for your specific substrate combination.

Data Presentation: Comparative Yields of a Sterically Hindered Sulfonamide

The following table provides a comparison of reported yields for the synthesis of N-(tert-butyl)benzenesulfonamide using different methods to illustrate the impact of the chosen methodology.

MethodSulfonylating AgentAmineCatalyst/BaseSolventTemperatureYield (%)Reference
Indium-CatalyzedBenzenesulfonyl chloridetert-ButylamineIndiumMeCNReflux85[2]
TraditionalBenzenesulfonyl chloridetert-ButylaminePyridineDCMRoom Temp.Low (qualitative)General Knowledge
Hafnium-CatalyzedBenzenesulfonamidetert-ButanolHfCl₄NMP150 °CNot specified[8]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Indium-Catalyzed Synthesis of N-(tert-butyl)benzenesulfonamide

This protocol is adapted from the work of Kim, J. G., & Doo, O. J. (2007)[4][6].

Materials:

  • Benzenesulfonyl chloride

  • tert-Butylamine

  • Indium powder

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add benzenesulfonyl chloride (1 mmol), tert-butylamine (1 mmol), and indium powder (0.1 mmol).

  • Add anhydrous acetonitrile (3 mL) to the flask.

  • Stir the reaction mixture at reflux until the starting materials are consumed (monitor by TLC). For this specific reaction, heating is necessary to achieve a high yield with the sterically hindered amine[2].

  • After the reaction is complete, cool the mixture to room temperature.

  • Partition the mixture between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(tert-butyl)benzenesulfonamide.

Protocol 2: Synthesis of a Sterically Hindered Sulfonamide using a Copper Catalyst

While a specific protocol for a highly hindered sulfonamide using a copper catalyst was not detailed in the search results, a general procedure can be inferred from related copper-catalyzed C-N coupling reactions[2]. This protocol should be optimized for specific substrates.

Materials:

  • Aryl or alkylsulfonyl chloride

  • Sterically hindered amine (e.g., 2,6-diisopropylaniline)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., a pyrrole-ol ligand as described by Buchwald et al. for hindered couplings)[2]

  • A suitable base (e.g., K₃PO₄)

  • A suitable solvent (e.g., an ethereal solvent like 1,4-dioxane or THF)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard glassware for organic synthesis

General Procedure (to be optimized):

  • In a glovebox or under an inert atmosphere, combine CuI, the ligand, and the base in a reaction vessel.

  • Add the sulfonyl chloride and the sterically hindered amine.

  • Add the solvent and stir the reaction mixture at an elevated temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Synthesis and Aminolysis of a Pentafluorophenyl (PFP) Sulfonate Ester

This two-step protocol is a general representation based on the utility of PFP esters as stable alternatives to sulfonyl chlorides[7].

Step 1: Synthesis of the PFP Sulfonate Ester

Materials:

  • Sulfonic acid

  • Pentafluorophenol

  • A coupling agent (e.g., dicyclohexylcarbodiimide - DCC)

  • A suitable solvent (e.g., DCM)

Procedure:

  • Dissolve the sulfonic acid and pentafluorophenol in the solvent.

  • Add the coupling agent and stir the reaction at room temperature until completion (monitor by TLC).

  • Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with aqueous base (e.g., NaHCO₃ solution) and brine.

  • Dry the organic layer, filter, and concentrate to obtain the PFP sulfonate ester, which can be purified by chromatography if necessary.

Step 2: Aminolysis with a Hindered Amine

Materials:

  • PFP sulfonate ester

  • Sterically hindered amine

  • A suitable solvent (e.g., DCM or THF)

Procedure:

  • Dissolve the PFP sulfonate ester in the solvent.

  • Add the sterically hindered amine.

  • Stir the reaction at room temperature or with gentle heating. The reaction may be slow with highly hindered amines.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with aqueous acid (e.g., 1M HCl) to remove excess amine, followed by aqueous base and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations: Reaction Workflows

The following diagrams illustrate the general workflows for the synthesis of sterically hindered sulfonamides using the alternative methods described.

Indium_Catalyzed_Sulfonylation Start Start Combine_Reagents Combine Sulfonyl Chloride, Hindered Amine, and Indium Powder in Acetonitrile Start->Combine_Reagents Heat_Reflux Heat to Reflux Combine_Reagents->Heat_Reflux Reaction_Monitoring Monitor by TLC Heat_Reflux->Reaction_Monitoring Workup Aqueous Workup (Et2O/H2O) Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Sterically Hindered Sulfonamide Purification->Product

Caption: Workflow for Indium-Catalyzed Synthesis of Sterically Hindered Sulfonamides.

Copper_Catalyzed_Sulfonylation Start Start Prepare_Catalyst Prepare Catalyst System: CuI, Ligand, and Base under Inert Atmosphere Start->Prepare_Catalyst Add_Substrates Add Sulfonyl Chloride and Hindered Amine Prepare_Catalyst->Add_Substrates Heat_Reaction Heat Reaction Mixture Add_Substrates->Heat_Reaction Monitor_Progress Monitor by TLC/LC-MS Heat_Reaction->Monitor_Progress Aqueous_Workup Aqueous Workup Monitor_Progress->Aqueous_Workup Reaction Complete Purify_Product Column Chromatography Aqueous_Workup->Purify_Product Final_Product Sterically Hindered Sulfonamide Purify_Product->Final_Product

Caption: General Workflow for Copper-Catalyzed Synthesis of Sterically Hindered Sulfonamides.

PFP_Ester_Method cluster_0 Step 1: PFP Ester Formation cluster_1 Step 2: Aminolysis Start_Ester Start with Sulfonic Acid Couple_PFP Couple with Pentafluorophenol (e.g., using DCC) Start_Ester->Couple_PFP Isolate_Ester Isolate PFP Sulfonate Ester Couple_PFP->Isolate_Ester React_Amine React PFP Ester with Hindered Amine Isolate_Ester->React_Amine Monitor_Aminolysis Monitor Reaction React_Amine->Monitor_Aminolysis Workup_Purify Aqueous Workup and Column Chromatography Monitor_Aminolysis->Workup_Purify Reaction Complete Final_Sulfonamide Sterically Hindered Sulfonamide Workup_Purify->Final_Sulfonamide

Caption: Two-Step Workflow for Sulfonamide Synthesis via a PFP Ester Intermediate.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of (2-bromophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical techniques for the characterization of (2-bromophenyl)methanesulfonyl chloride. Detailed experimental protocols, comparative data, and visual workflows are presented to assist in method selection and implementation for the quality control and structural elucidation of this and related sulfonyl chloride compounds.

Introduction to Analytical Strategies

The robust characterization of this compound, a reactive intermediate crucial in pharmaceutical synthesis, relies on a suite of analytical techniques. Each method offers unique insights into the molecule's structure, purity, and properties. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

A general workflow for the analytical characterization of a sulfonyl chloride is depicted below.

cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Confirmation MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight Verification FTIR FTIR Spectroscopy Purification->FTIR Functional Group Identification HPLC HPLC Analysis Purification->HPLC Purity Assessment Xray X-ray Crystallography (for definitive structure) Purification->Xray If crystalline solid Data_Analysis Spectral Interpretation & Data Processing NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis Xray->Data_Analysis Reporting Comprehensive Report Data_Analysis->Reporting

Caption: General workflow for the synthesis and characterization of this compound.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Data:

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Ar-H 7.2 - 7.8Multiplet (m)
-CH₂-4.8 - 5.2Singlet (s)

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (δ, ppm)
C -Br120 - 125
Aromatic C -H127 - 135
Aromatic C -CH₂135 - 140
-C H₂-60 - 70

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Sulfonyl chlorides are reactive, so an inert solvent is crucial.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Acquisition Parameters (¹³C NMR):

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.

Expected Mass Spectrometry Data:

IonDescriptionExpected m/z
[M]⁺Molecular Ion268, 270, 272 (isotopic pattern for Br and Cl)
[M-Cl]⁺Loss of Chlorine233, 235
[M-SO₂Cl]⁺Loss of Sulfonyl Chloride Group169, 171
[C₇H₆Br]⁺Bromobenzyl Cation169, 171

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids with low volatility.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be a key diagnostic feature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
S=O stretch (asymmetric)1370 - 1410Strong
S=O stretch (symmetric)1160 - 1204Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium-Weak
C=C stretch (aromatic)1450 - 1600Medium-Weak
S-Cl stretch550 - 650Medium

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

    • Liquid/Oil: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of pharmaceutical compounds and for quantifying impurities.

General HPLC Method Parameters:

ParameterRecommended Conditions
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, and gradually increase B.
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Injection Volume 5-10 µL
Column Temperature 25-30 °C

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Method Development: Optimize the mobile phase gradient to achieve good separation of the main peak from any impurities.

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

  • Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

The following diagram illustrates a typical HPLC experimental workflow.

A Sample Preparation (Dissolve in Acetonitrile) B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B C Sample Injection B->C D Chromatographic Separation C->D E UV Detection D->E F Data Acquisition & Processing E->F G Purity Calculation F->G

Caption: A simplified workflow for HPLC analysis.

Definitive Structural Analysis

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the absolute three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information, connectivityNon-destructive, provides unambiguous structureRequires soluble sample, relatively low sensitivity
Mass Spectrometry Molecular weight, elemental formula, fragmentationHigh sensitivity, small sample amount neededMay not show molecular ion for unstable compounds
FTIR Spectroscopy Functional groups presentFast, easy to use, non-destructiveProvides limited structural information
HPLC Purity, quantification of impuritiesHigh resolution, quantitativeRequires method development, reactive compounds may degrade
X-ray Crystallography Absolute 3D structureDefinitive structural proofRequires a suitable single crystal, can be time-consuming

Conclusion

A combination of these analytical techniques is essential for the comprehensive characterization of this compound. NMR and MS are critical for initial structural confirmation and molecular weight determination. FTIR provides rapid confirmation of key functional groups. HPLC is indispensable for assessing purity. For an unequivocal structural determination of a crystalline sample, X-ray crystallography is the gold standard. The choice of techniques and the specific experimental conditions should be tailored to the specific research or quality control objectives.

A Comparative Guide to (2-bromophenyl)methanesulfonyl chloride and Other Sulfonylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the performance, reactivity, and experimental protocols of (2-bromophenyl)methanesulfonyl chloride in comparison to commonly used sulfonylating agents such as tosyl chloride, mesyl chloride, and benzenesulfonyl chloride.

For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfonylating agent is a critical step in the synthesis of sulfonamides and other sulfur-containing compounds. This guide provides a comprehensive comparison of this compound with other widely used sulfonylating agents, supported by experimental data to inform reagent choice for specific synthetic applications.

Executive Summary

This compound is a versatile sulfonylating agent that offers unique reactivity due to the presence of an ortho-bromo substituent and a methylene spacer. This guide will delve into a comparative analysis of its performance against established reagents like tosyl chloride (TsCl), mesyl chloride (MsCl), and benzenesulfonyl chloride (BsCl). The comparison will focus on reactivity, yields in sulfonamide synthesis, and the practical aspects of their experimental protocols.

Introduction to Sulfonylating Agents

Sulfonylating agents are essential reagents in organic synthesis, primarily used for the introduction of a sulfonyl group (-SO₂R) into a molecule. This functional group is a key component in a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of a sulfonyl chloride is influenced by both electronic and steric factors of the substituent (R group).

  • Mesyl chloride (MsCl): With a small methyl group, MsCl is one of the most reactive and least sterically hindered sulfonylating agents, often leading to fast reaction rates.[1]

  • Tosyl chloride (TsCl): The p-toluenesulfonyl group provides moderate reactivity and the resulting tosylates are often crystalline and easy to handle.[2]

  • Benzenesulfonyl chloride (BsCl): Similar in reactivity to TsCl, it serves as a standard aromatic sulfonylating agent.[3]

  • This compound: The introduction of a methylene group between the phenyl ring and the sulfonyl chloride, along with the ortho-bromo substituent, is expected to modulate its reactivity profile, potentially offering advantages in certain synthetic contexts.

Comparison of Reactivity and Performance

The choice of a sulfonylating agent can significantly impact the outcome of a reaction, including yield, reaction time, and chemoselectivity. The following sections provide a detailed comparison based on available experimental data.

Sulfonamide Formation

The reaction of sulfonyl chlorides with primary and secondary amines is a fundamental method for the synthesis of sulfonamides. The yield of these reactions is a key performance indicator for a sulfonylating agent.

Table 1: Comparative Yields of Sulfonamide Synthesis with Various Sulfonylating Agents and Amines

Sulfonylating AgentAmineBaseSolventReaction ConditionsYield (%)Reference
Benzenesulfonyl chlorideAnilinePyridineDichloromethane0-25 °C100[2]
Benzenesulfonyl chlorideAnilineTriethylamine (TEA)Tetrahydrofuran (THF)0 °C to RT, 6h86[2]
Benzenesulfonyl chlorideAniline-Diethyl ether0 °C85[2]
Tosyl chloridep-ToluidinePyridineDichloromethane0-25 °C100[2]
Tosyl chlorideAnilineMicrowaveSolvent-free-97[4]
Mesyl chlorideVarious amines-WaterRoom TemperatureHigh[5]
This compound2-chloro-6,7-dimethoxyquinazolin-4-amineSodium hydrideDMF/THF-72-96[2]

Note: The data for this compound is from a reaction with a complex heterocyclic amine, and direct comparison with simple amines is limited by available data.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the synthesis of sulfonamides using the discussed sulfonylating agents.

General Procedure for Sulfonamide Synthesis with Benzenesulfonyl Chloride

To a solution of aniline (1.0 eq) in tetrahydrofuran (THF), triethylamine (TEA) is added dropwise at 0 °C. The mixture is stirred in an ice bath, and then benzenesulfonyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 6 hours. After completion, the reaction mixture is worked up to isolate the N-phenylbenzenesulfonamide.[2]

General Procedure for Sulfonamide Synthesis with Tosyl Chloride

Aniline (1.0 eq) and p-toluenesulfonyl chloride (1.1 eq) are reacted in the presence of pyridine as a base in dichloromethane at a temperature ranging from 0 to 25 °C to yield the corresponding sulfonamide.[2]

General Procedure for Sulfonylation of Amines with Mesyl Chloride

A variety of amines can be monosulfonylated using mesyl chloride in water at room temperature to afford the corresponding sulfonamides in high yields.[5]

Procedure for Sulfonamide Synthesis with this compound

This compound is reacted with 2-chloro-6,7-dimethoxyquinazolin-4-amine in a mixture of dimethylformamide (DMF) and tetrahydrofuran (THF) using sodium hydride as a base to produce the corresponding sulfonamide in high yield.[2]

Logical Workflow for Sulfonylating Agent Selection

The selection of an appropriate sulfonylating agent is a multi-faceted decision that depends on the substrate, desired reactivity, and experimental constraints. The following workflow can guide researchers in this process.

Sulfonylating_Agent_Selection cluster_input Input Considerations cluster_decision Decision Pathway cluster_agents Sulfonylating Agent Choice Start Define Synthetic Goal: - Target Sulfonamide - Substrate (Amine/Alcohol) Reactivity Required Reactivity? Start->Reactivity Sterics Steric Hindrance a Factor? Reactivity->Sterics Moderate/Low MsCl Mesyl Chloride (MsCl) - High Reactivity - Small Size Reactivity->MsCl High Product_Form Crystalline Product Desired? Sterics->Product_Form No Bromophenyl This compound - Modulated Reactivity - Potential for Further Functionalization Sterics->Bromophenyl Yes (ortho-subst.) TsCl Tosyl Chloride (TsCl) - Moderate Reactivity - Crystalline Derivatives Product_Form->TsCl Yes BsCl Benzenesulfonyl Chloride (BsCl) - Moderate Reactivity - Standard Aromatic Agent Product_Form->BsCl No

Caption: A decision-making workflow for selecting a suitable sulfonylating agent.

Signaling Pathways in Drug Development

Sulfonamides are a cornerstone of medicinal chemistry, with many drugs targeting specific signaling pathways. The choice of sulfonylating agent can be critical in the synthesis of analogs to probe these pathways.

Signaling_Pathway cluster_pathway Generic Kinase Inhibitor Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor Sulfonamide-based Kinase Inhibitor Inhibitor->Dimerization

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway targeted by sulfonamide-based inhibitors.

Conclusion

This compound presents itself as a valuable, albeit less documented, alternative to more common sulfonylating agents. Its utility in the synthesis of complex molecules is evident, though a direct, quantitative comparison of its reactivity against agents like TsCl and MsCl with a wider range of simple substrates would be beneficial for the research community. The presence of the ortho-bromo substituent and the methylene spacer likely imparts a unique reactivity profile that could be exploited for specific synthetic challenges, such as introducing functionality for further cross-coupling reactions. Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting a sulfonylating agent, and this guide provides a foundational framework for making that informed decision.

References

alternative methods for the synthesis of (2-bromophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient preparation of key intermediates is paramount. (2-Bromophenyl)methanesulfonyl chloride is a valuable building block, and its synthesis can be approached through several alternative methods. This guide provides a comparative overview of three primary synthetic routes, complete with experimental data from analogous transformations, detailed protocols, and workflow diagrams to aid in methodological selection.

The synthesis of this compound is not widely reported in the literature, necessitating an approach based on well-established methods for the preparation of analogous sulfonyl chlorides. The three routes discussed are:

  • Oxidative Chlorination of (2-bromophenyl)methanethiol.

  • From S-(2-bromobenzyl)isothiouronium salt.

  • Chlorination of (2-bromophenyl)methanesulfonic acid.

Data Presentation: Comparison of Synthetic Methods

ParameterMethod 1: Oxidative Chlorination of ThiolMethod 2: From S-Isothiouronium SaltMethod 3: Chlorination of Sulfonic Acid
Starting Material (2-bromophenyl)methanethiol2-bromobenzyl bromide and thiourea(2-bromophenyl)methanesulfonic acid
Key Reagents N-Chlorosuccinimide (NCS), HCl; or H₂O₂, SOCl₂N-Chlorosuccinimide (NCS), HClThionyl chloride (SOCl₂) or PCl₅
Reaction Steps 12 (Salt formation, then oxidation)1
Reported Yields (Analogous Compounds) Good to excellent (up to 96%)[1][2][3]Good to excellent[4]71-83%[5]
Reaction Conditions Mild, typically at low temperatures (0-10 °C)[1][2][3]Mild, room temperature or slightly elevatedElevated temperatures (e.g., 95 °C)[5]
Advantages Direct conversion, high yields, uses safer reagents than Cl₂.[1][2][3][6][7]Starts from a readily available alkyl halide, inexpensive thiourea.[4]Classic, straightforward method.
Disadvantages Thiol may have an unpleasant odor.Two-step process.Starting sulfonic acid may not be commercially available.

Experimental Protocols

The following are detailed, proposed experimental protocols for each synthetic method, based on established procedures for similar compounds.

Method 1: Oxidative Chlorination of (2-bromophenyl)methanethiol with NCS

This method is adapted from the procedure for the oxidation of various thiol derivatives using N-chlorosuccinimide (NCS) and hydrochloric acid, which offers a controlled and high-yielding reaction.[1][2][3]

Materials:

  • (2-bromophenyl)methanethiol (2-bromobenzyl mercaptan)

  • N-Chlorosuccinimide (NCS)

  • 2 M Hydrochloric acid (HCl)

  • Acetonitrile (MeCN)

  • Isopropyl ether (IPE)

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve (2-bromophenyl)methanethiol (1.0 eq) in acetonitrile (5 volumes).

  • Cool the solution to 0-5 °C in an ice bath.

  • To this solution, add a mixture of N-chlorosuccinimide (4.0 eq) and 2 M aqueous hydrochloric acid (1 volume) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture at 10 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated solution of sodium sulfite.

  • Extract the mixture with isopropyl ether (2 x 10 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of isopropyl ether and hexane to afford pure this compound.

Method 2: Synthesis from S-(2-bromobenzyl)isothiouronium salt

This two-step protocol begins with the formation of the S-alkyl isothiouronium salt from 2-bromobenzyl bromide, followed by oxidative chlorosulfonation.[4]

Step 2a: Preparation of S-(2-bromobenzyl)isothiouronium bromide

Materials:

  • 2-Bromobenzyl bromide

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve 2-bromobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol (10 volumes).

  • Reflux the mixture for 1-2 hours, monitoring the disappearance of the starting materials by TLC.

  • Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization.

  • Collect the precipitated S-(2-bromobenzyl)isothiouronium bromide by filtration, wash with cold ethanol, and dry under vacuum.

Step 2b: Oxidative Chlorosulfonation

Materials:

  • S-(2-bromobenzyl)isothiouronium bromide

  • N-Chlorosuccinimide (NCS)

  • 2 M Hydrochloric acid (HCl)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

Procedure:

  • Suspend S-(2-bromobenzyl)isothiouronium bromide (1.0 eq) in a mixture of acetonitrile and 2 M HCl (5:1 v/v).

  • Cool the suspension to 0-5 °C.

  • Add N-chlorosuccinimide (4.0-5.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • After the reaction is complete, add water and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude this compound, which can be further purified by recrystallization.

Method 3: Chlorination of (2-bromophenyl)methanesulfonic acid

This protocol is based on the general method for converting sulfonic acids to sulfonyl chlorides using thionyl chloride.[5]

Materials:

  • (2-bromophenyl)methanesulfonic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place (2-bromophenyl)methanesulfonic acid (1.0 eq).

  • Add an excess of thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF (a few drops).

  • Heat the mixture to reflux (around 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The residue, crude this compound, can be purified by vacuum distillation or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described.

G cluster_0 Method 1: Oxidative Chlorination of Thiol A (2-bromophenyl)methanethiol B This compound A->B NCS, HCl MeCN, 0-10 °C

Caption: Synthetic route via oxidative chlorination.

G cluster_1 Method 2: From S-Isothiouronium Salt C 2-Bromobenzyl bromide D S-(2-bromobenzyl)isothiouronium bromide C->D Thiourea Ethanol, reflux E This compound D->E NCS, HCl MeCN, 0-10 °C

Caption: Two-step synthesis from 2-bromobenzyl bromide.

G cluster_2 Method 3: Chlorination of Sulfonic Acid F (2-bromophenyl)methanesulfonic acid G This compound F->G SOCl₂, reflux (cat. DMF)

References

A Comparative Guide to the Validation of Analytical Methods for (2-bromophenyl)methanesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of (2-bromophenyl)methanesulfonyl chloride and its derivatives. The selection of an appropriate analytical technique is critical in drug development and quality control to ensure the identity, purity, and potency of pharmaceutical compounds. This document presents a summary of validation parameters, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical methodology.

Executive Summary

This compound is a reactive compound, making its accurate quantification challenging. Both HPLC and GC-MS offer viable analytical solutions, each with distinct advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique suitable for non-volatile and thermally labile compounds. For sulfonyl chlorides, which can be prone to degradation at elevated temperatures, HPLC offers a milder analytical condition. To enhance detection by UV-Vis, derivatization is often employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. While the high temperatures of the GC inlet can pose a risk of degradation for sulfonyl chlorides, with careful method development, it can be a powerful tool for trace-level impurity analysis. Derivatization may also be used to improve volatility and thermal stability.

This guide explores the validation of hypothetical, yet representative, HPLC and GC-MS methods for the analysis of a this compound derivative.

Comparison of Analytical Method Validation Parameters

The following tables summarize the quantitative data from the validation of a reversed-phase HPLC method with UV detection (following derivatization) and a GC-MS method for the analysis of a representative this compound derivative.

Table 1: HPLC-UV Method Validation Data

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 50 µg/mLRelevant to expected concentrations
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.15%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mLReportable
Limit of Quantitation (LOQ) 1.0 µg/mLReportable
Specificity No interference from blank and placeboPeak purity > 0.999

Table 2: GC-MS Method Validation Data

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range 0.1 - 10 µg/mLRelevant to expected concentrations
Accuracy (% Recovery) 99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability1.20%≤ 5.0% for trace analysis
- Intermediate Precision1.85%≤ 5.0% for trace analysis
Limit of Detection (LOD) 0.03 µg/mLReportable
Limit of Quantitation (LOQ) 0.1 µg/mLReportable
Specificity No interfering peaks at the retention time of the analyte and internal standardMass spectral confirmation

Experimental Protocols

Detailed methodologies for the validated HPLC-UV and GC-MS methods are provided below.

HPLC-UV Method with Pre-column Derivatization

This method is suitable for the quantification of this compound derivatives in bulk drug substances and formulated products.

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh and dissolve the this compound derivative reference standard in acetonitrile to prepare a stock solution.

  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in acetonitrile.

  • Derivatization: To an aliquot of the standard or sample solution, add a solution of a suitable derivatizing agent (e.g., benzylamine in acetonitrile) and a catalyst. Allow the reaction to proceed at room temperature for a specified time to form a UV-active derivative. Dilute the resulting solution with the mobile phase to the desired concentration.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) at a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Validation Procedure:

The method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]

  • Specificity: Assessed by analyzing a blank, a placebo, and the derivatized analyte to ensure no interference.

  • Linearity: Determined by analyzing a series of six concentrations of the derivatized standard.

  • Accuracy: Evaluated by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels.

  • Precision: Assessed by repeatability (six replicate injections of the same sample) and intermediate precision (analysis on different days with different analysts).

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

GC-MS Method

This method is highly sensitive and suitable for the trace-level analysis of this compound derivatives, particularly as process impurities or degradation products.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound derivative and an internal standard (e.g., a deuterated analog) in a suitable solvent like dichloromethane.

  • Sample Solution: Dissolve the sample in dichloromethane and add the internal standard.

  • Derivatization (Optional): If the analyte shows poor thermal stability or chromatographic performance, a derivatization step to form a more stable and volatile derivative can be included.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C (pulsed splitless injection).

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the analyte and internal standard.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

3. Validation Procedure:

The validation was performed following ICH guidelines for impurity analysis.[1][2]

  • Specificity: Confirmed by the absence of interfering peaks at the retention times of the analyte and internal standard in a blank sample and by the mass spectral data.

  • Linearity: Established by analyzing a series of six concentrations of the standard solution.

  • Accuracy: Determined by the recovery of the analyte spiked into the sample matrix at three different levels.

  • Precision: Evaluated through repeatability and intermediate precision studies.

  • LOD and LOQ: Estimated from the signal-to-noise ratio of the chromatograms.

Visualizations

The following diagrams illustrate the experimental workflows for the HPLC-UV and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Acetonitrile Weighing->Dissolution Derivatization Derivatize with Reagent Dissolution->Derivatization Dilution Dilute with Mobile Phase Derivatization->Dilution Injection Inject into HPLC Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Dichloromethane Weighing->Dissolution IS_Addition Add Internal Standard Dissolution->IS_Addition Injection Inject into GC IS_Addition->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. IS Integration->Quantification

Caption: GC-MS Experimental Workflow.

References

Comparative Reactivity of Substituted Phenylmethanesulfonyl Chlorides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of sulfonyl chlorides is paramount for the synthesis of sulfonamides and other key intermediates. This guide provides an objective comparison of the reactivity of substituted phenylmethanesulfonyl chlorides, supported by experimental data, to aid in the selection and application of these versatile reagents.

Introduction to Reactivity

Phenylmethanesulfonyl chlorides (also known as α-toluenesulfonyl chlorides) are important reagents in organic synthesis, primarily for the introduction of the phenylmethanesulfonyl group. The reactivity of the sulfonyl chloride functional group towards nucleophiles is highly dependent on the electronic nature of the substituents on the aromatic ring. This guide will delve into the comparative reactivity of a series of para-substituted phenylmethanesulfonyl chlorides, exploring how electron-donating and electron-withdrawing groups influence their susceptibility to nucleophilic attack.

The primary reaction mechanism for the solvolysis of primary and secondary sulfonyl chlorides, including phenylmethanesulfonyl chloride, is a concerted bimolecular nucleophilic substitution (SN2) mechanism.[1] In this mechanism, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step. The presence of substituents on the phenyl ring can either accelerate or decelerate this process by altering the electron density at the sulfur center.

Comparative Solvolysis Data

The reactivity of substituted phenylmethanesulfonyl chlorides is typically evaluated by measuring the rate of their solvolysis reaction, where a solvent molecule acts as the nucleophile. The first-order rate constants (k) for the solvolysis of a series of para-substituted phenylmethanesulfonyl chlorides in a given solvent system provide a quantitative measure of their relative reactivity.

Below is a table summarizing the expected trend in reactivity for substituted phenylmethanesulfonyl chlorides based on the principles observed for benzenesulfonyl chlorides.

Substituent (p-X)Substituent EffectExpected Relative Reactivity
-OCH₃Electron-DonatingSlower
-CH₃Electron-DonatingSlower
-HReferenceBaseline
-ClElectron-WithdrawingFaster
-NO₂Strongly Electron-WithdrawingFastest

This table represents the expected qualitative trend. Quantitative rate constants would need to be determined experimentally under consistent conditions.

The Hammett Relationship: Quantifying Substituent Effects

The effect of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of reactions where negative charge builds up in the transition state, such as the SN2 reaction at the sulfonyl group. For the solvolysis of substituted benzenesulfonyl chlorides in 50% water/50% acetone, the ρ value is positive, confirming this trend.[2] A similar positive ρ value would be expected for the solvolysis of substituted phenylmethanesulfonyl chlorides.

The following diagram illustrates the expected Hammett plot for the solvolysis of substituted phenylmethanesulfonyl chlorides.

Hammett_Plot title Expected Hammett Plot for Solvolysis of p-X-C6H4CH2SO2Cl y_axis log(k/kH) x_axis Substituent Constant (σ) origin 0,2 0,2 origin->0,2    2,0 2,0 origin->2,0 -2,0 -2,0 origin->-2,0 0,-2 0,-2 origin->0,-2 NO2 p-NO2 Cl p-Cl H p-H CH3 p-CH3 OCH3 p-OCH3 OCH3->NO2

Caption: Expected Hammett plot for the solvolysis of substituted phenylmethanesulfonyl chlorides.

Experimental Protocol: Determination of Solvolysis Rate Constants

The following is a detailed protocol for determining the first-order rate constants for the solvolysis of substituted phenylmethanesulfonyl chlorides using a conductometric method. This method is suitable for following the progress of the reaction by monitoring the increase in conductivity due to the formation of hydrochloric acid and the corresponding sulfonic acid.

Materials:

  • Substituted phenylmethanesulfonyl chloride

  • High-purity solvent (e.g., acetone-water mixture)

  • Conductivity meter and probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 80:20 acetone:water by volume) using high-purity reagents.

  • Temperature Equilibration: Place a sealed container of the solvent in a constant temperature bath set to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate.

  • Conductivity Cell Preparation: Rinse the conductivity cell several times with the temperature-equilibrated solvent. Fill the cell with the solvent and place it in the constant temperature bath.

  • Initiation of Reaction:

    • Prepare a stock solution of the substituted phenylmethanesulfonyl chloride in a small amount of a dry, inert solvent (e.g., dry acetone).

    • Inject a small, precise volume of the sulfonyl chloride stock solution into the solvent in the conductivity cell with vigorous stirring to ensure rapid mixing. The final concentration of the sulfonyl chloride should be low (e.g., ~10⁻⁴ M) to ensure first-order kinetics.

    • Start the stopwatch immediately upon addition of the sulfonyl chloride.

  • Data Acquisition:

    • Record the conductivity of the solution at regular time intervals. The frequency of readings will depend on the reaction rate. For faster reactions, more frequent readings will be necessary.

    • Continue recording data until the conductivity reaches a stable value, indicating the completion of the reaction (at least 10 half-lives).

  • Data Analysis:

    • The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time (reaction completion) and Ct is the conductivity at time t. The slope of this plot will be -k.

    • Alternatively, non-linear regression analysis of the conductivity versus time data can be used to fit the data to a first-order rate equation to determine k.

The following diagram illustrates the experimental workflow for determining the solvolysis rate constant.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Solvent Prepare Solvent Mixture Equilibrate Equilibrate Solvent to Temperature Solvent->Equilibrate Cell Fill and Equilibrate Conductivity Cell Equilibrate->Cell Stock Prepare Sulfonyl Chloride Stock Solution Inject Inject Stock Solution and Start Timer Stock->Inject Cell->Inject Record Record Conductivity vs. Time Inject->Record Plot Plot ln(C∞ - Ct) vs. Time Record->Plot Calculate Calculate Rate Constant (k) from Slope Plot->Calculate

Caption: Experimental workflow for kinetic analysis of solvolysis.

Conclusion

The reactivity of substituted phenylmethanesulfonyl chlorides in nucleophilic substitution reactions is significantly influenced by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the sulfur atom, while electron-donating groups have the opposite effect. This relationship can be quantified using the Hammett equation. The provided experimental protocol offers a reliable method for determining the solvolysis rate constants, enabling a quantitative comparison of the reactivity of different substituted phenylmethanesulfonyl chlorides. This understanding is crucial for optimizing reaction conditions and selecting the appropriate reagents for the synthesis of sulfonamides and other important pharmaceutical and agrochemical compounds.

References

Spectroscopic Comparison of (2-bromophenyl)methanesulfonyl chloride and Its Amine and Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of (2-bromophenyl)methanesulfonyl chloride and its resulting sulfonamide and sulfonate ester products. This guide provides a comparative analysis of their spectral data, detailed experimental protocols for their synthesis and analysis, and a visual representation of the reaction pathways.

This compound is a reactive organosulfur compound that serves as a valuable building block in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. These derivatives are of significant interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming the successful synthesis and purity of these compounds. This guide offers a comparative overview of the spectroscopic data for this compound and two representative products: N-benzyl-(2-bromophenyl)methanesulfonamide and ethyl (2-bromophenyl)methanesulfonate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives. This data is essential for distinguishing the starting material from its products and for verifying the chemical transformations.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compoundC₇H₆BrClO₂S269.54Predicted [M+H]⁺: 268.9033[1]
N-benzyl-(2-bromophenyl)methanesulfonamideC₁₄H₁₄BrNO₂S340.24Data not available in search results
ethyl (2-bromophenyl)methanesulfonateC₉H₁₁BrO₃S279.15Data not available in search results

Table 2: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group
This compound~1370 & ~1170S=O stretch (sulfonyl chloride)
N-benzyl-(2-bromophenyl)methanesulfonamide~3300-3200 (N-H), ~1330 & ~1150 (S=O)N-H stretch, S=O stretch (sulfonamide)
ethyl (2-bromophenyl)methanesulfonate~1350 & ~1175 (S=O), ~1000 (C-O)S=O stretch (sulfonate ester), C-O stretch

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR)

CompoundChemical Shift (δ) of CH₂ group (ppm)Aromatic Protons (ppm)Other Key Signals (ppm)
This compoundData not available in search resultsData not available in search results
N-benzyl-(2-bromophenyl)methanesulfonamide~4.3 (d)~7.2-7.6 (m)~4.7 (t, NH), ~7.3 (m, Ph-CH₂)
ethyl (2-bromophenyl)methanesulfonate~4.5 (s)~7.2-7.7 (m)~4.2 (q, OCH₂), ~1.3 (t, CH₃)

Note: The exact positions of peaks can vary depending on the solvent and concentration.

Reaction Pathway

The transformation of this compound into its sulfonamide and sulfonate ester derivatives can be visualized as follows:

Reaction_Pathway reactant This compound sulfonamide N-substituted (2-bromophenyl)methanesulfonamide reactant->sulfonamide Reaction sulfonate_ester Alkyl (2-bromophenyl)methanesulfonate reactant->sulfonate_ester Reaction amine Amine (e.g., Benzylamine) + Base alcohol Alcohol (e.g., Ethanol) + Base

Caption: Reaction of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of this compound
Synthesis of N-benzyl-(2-bromophenyl)methanesulfonamide

This procedure is a representative method for the synthesis of sulfonamides from sulfonyl chlorides.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) or pyridine to the solution.

  • Slowly add benzylamine (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure N-benzyl-(2-bromophenyl)methanesulfonamide.

Synthesis of ethyl (2-bromophenyl)methanesulfonate

This protocol outlines a general method for the synthesis of sulfonate esters.

Materials:

  • This compound

  • Ethanol

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) or pyridine to the solution.

  • Slowly add ethanol (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with DCM.[3]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography to yield ethyl (2-bromophenyl)methanesulfonate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as thin films on NaCl plates (for oils) or as KBr pellets (for solids).

  • Absorbance is recorded in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are typically acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

  • The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight and structure of the compound.

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization.

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Material: This compound reaction Reaction with Amine or Alcohol start->reaction workup Work-up and Purification reaction->workup product Pure Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: General experimental workflow.

References

A Comparative Guide to the Potential Biological Activities of Sulfonamides Derived from (2-Bromophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the potential biological activities of novel sulfonamides synthesized from (2-bromophenyl)methanesulfonyl chloride. While specific experimental data for this class of compounds is not yet prevalent in published literature, this document outlines the expected biological activities based on the well-established profiles of other sulfonamide derivatives. It also details the necessary experimental protocols to evaluate these activities and presents a clear structure for data comparison.

Introduction to Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological properties.[1][2][3] Their derivatives are known to possess antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[4][5][6] The general structure, characterized by a sulfonyl group directly attached to an amine, allows for diverse chemical modifications, leading to a broad spectrum of biological targets. The introduction of a (2-bromophenyl)methanesulfonyl moiety is a novel approach that could lead to compounds with unique therapeutic profiles.

General Synthesis of Sulfonamides from this compound

The synthesis of the target sulfonamides would typically involve the reaction of this compound with a variety of primary or secondary amines in the presence of a base. This straightforward and widely used method allows for the creation of a diverse library of compounds for biological screening.

Synthesis_Workflow start (2-Bromophenyl)methanesulfonyl chloride reaction Reaction Mixture start->reaction amine Primary or Secondary Amine (R1R2NH) amine->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Target Sulfonamide Derivative purification->product characterization Structural Characterization (NMR, MS, IR) product->characterization

Caption: General synthetic workflow for the preparation of sulfonamides.

Potential Biological Activities and Comparative Data

Based on the extensive research on sulfonamides, the derivatives of this compound are hypothesized to exhibit a range of biological activities. The following tables provide a template for summarizing and comparing the experimental data that would be generated from biological assays.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties, often acting as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[5]

Table 1: Comparative Antimicrobial Activity of Sulfonamide Derivatives

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
Control Staphylococcus aureus--
Control Escherichia coli--
Derivative 1 Staphylococcus aureusDataData
Derivative 1 Escherichia coliDataData
Derivative 2 Staphylococcus aureusDataData
Derivative 2 Escherichia coliDataData
Anticancer Activity

Many sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms, including the inhibition of carbonic anhydrase, cell cycle arrest, and disruption of microtubule assembly.[2][3][6]

Table 2: Comparative Anticancer Activity of Sulfonamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action
Control MCF-7 (Breast)--
Control A549 (Lung)--
Derivative 1 MCF-7 (Breast)DataHypothesized
Derivative 1 A549 (Lung)DataHypothesized
Derivative 2 MCF-7 (Breast)DataHypothesized
Derivative 2 A549 (Lung)DataHypothesized
Enzyme Inhibition

Sulfonamides are known to inhibit various enzymes, with carbonic anhydrase being a prominent target.[2] Inhibition of this enzyme has implications for treating glaucoma, edema, and certain types of cancer.

Table 3: Comparative Enzyme Inhibitory Activity of Sulfonamide Derivatives

Compound IDTarget EnzymeIC50 (nM)Ki (nM)
Control Carbonic Anhydrase II--
Control Carbonic Anhydrase IX--
Derivative 1 Carbonic Anhydrase IIDataData
Derivative 1 Carbonic Anhydrase IXDataData
Derivative 2 Carbonic Anhydrase IIDataData
Derivative 2 Carbonic Anhydrase IXDataData

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating the biological activity of novel compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial strains are cultured in appropriate broth overnight. The turbidity is adjusted to match a 0.5 McFarland standard.

  • Compound Dilution: The synthesized sulfonamides are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the sulfonamide derivatives and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Carbonic Anhydrase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of purified human carbonic anhydrase isoenzyme and p-nitrophenyl acetate (substrate) is prepared in an appropriate buffer.

  • Inhibition Assay: The enzyme is pre-incubated with various concentrations of the sulfonamide inhibitors.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Spectrophotometric Measurement: The hydrolysis of p-nitrophenyl acetate to p-nitrophenol is monitored by measuring the increase in absorbance at 400 nm over time.

  • Data Analysis: The IC50 and Ki values are determined by analyzing the enzyme kinetics in the presence and absence of the inhibitors.

Potential Signaling Pathway in Cancer

Should the novel sulfonamides exhibit anticancer activity, a potential mechanism of action could involve the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Sulfonamide Sulfonamide Derivative Sulfonamide->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

This guide serves as a foundational document for initiating research into the biological activities of sulfonamides derived from this compound. By following the outlined experimental and comparative frameworks, researchers can systematically evaluate the therapeutic potential of this novel class of compounds.

References

Computational Reactivity Analysis of (2-bromophenyl)methanesulfonyl chloride and its Alternatives in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the reactivity of (2-bromophenyl)methanesulfonyl chloride and analogous sulfonyl chlorides. This document provides a summary of computational and experimental data to inform the selection and application of these reagents in organic synthesis.

The reactivity of sulfonyl chlorides is a critical parameter in the synthesis of sulfonamides and other sulfur-containing compounds, many of which are of significant interest in medicinal chemistry. Understanding the factors that influence the rate and mechanism of nucleophilic substitution at the sulfonyl center is paramount for reaction optimization and the rational design of synthetic routes. This guide provides a comparative analysis of the reactivity of this compound and related arenesulfonyl chlorides, drawing upon available computational and experimental data.

Comparison of Reactivity: Kinetic and Computational Data

The chloride-chloride exchange reaction is a fundamental process for assessing the intrinsic reactivity of sulfonyl chlorides towards nucleophiles. A comprehensive study on a series of 22 arenesulfonyl chlorides provides valuable kinetic and computational data for comparison. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

The table below summarizes the second-order rate constants (k2) and activation parameters for the chloride exchange reaction of selected arenesulfonyl chlorides in acetonitrile, which can serve as a benchmark for estimating the reactivity of this compound.

CompoundSubstituentk2 x 104 (M-1s-1) at 25°CΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Benzenesulfonyl chlorideH1.8314.7-21.8
4-Methylbenzenesulfonyl chloride4-CH30.8115.3-21.5
4-Bromobenzenesulfonyl chloride4-Br4.1014.1-22.1
3-Nitrobenzenesulfonyl chloride3-NO217.513.0-22.5
2-Methylbenzenesulfonyl chloride2-CH32.0514.5-22.0
Phenylmethanesulfonyl chlorideCH2Ph---

Data extracted from a study on the kinetics and mechanism of the chloride-chloride exchange reaction in arenesulfonyl chlorides.[1]

Note: While specific data for phenylmethanesulfonyl chloride in this direct comparison is unavailable, its solvolysis has been studied, indicating a concerted bimolecular nucleophilic substitution pathway under neutral conditions, without the formation of a sulfene intermediate.[2]

Experimental Protocols

General Procedure for Kinetic Measurements of Chloride-Chloride Exchange

The kinetic data presented above was obtained through a meticulous experimental protocol involving radio-labeled chloride ions. A summary of the methodology is provided below.

Materials:

  • Substituted arenesulfonyl chloride

  • Tetraethylammonium chloride [36Cl] (radio-labeled)

  • Acetonitrile (anhydrous)

  • Scintillation cocktail

Procedure:

  • Solutions of the arenesulfonyl chloride and tetraethylammonium chloride [36Cl] in anhydrous acetonitrile are prepared at the desired concentrations.

  • The solutions are thermostated at the reaction temperature.

  • The reaction is initiated by mixing the two solutions.

  • At specific time intervals, aliquots of the reaction mixture are withdrawn and added to a quenching solution (e.g., a cold organic solvent).

  • The unreacted tetraethylammonium chloride [36Cl] is separated from the organic products, typically by liquid-liquid extraction.

  • The radioactivity of the aqueous phase, containing the unreacted labeled chloride, is measured using a scintillation counter.

  • The second-order rate constant (k2) is calculated from the decrease in radioactivity over time using the appropriate integrated rate law.

Reaction Mechanism and Computational Insights

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanism of nucleophilic substitution on sulfonyl chlorides.

SN2 Reaction Pathway

The chloride-chloride exchange reaction in arenesulfonyl chlorides has been shown to proceed through a concerted SN2 mechanism.[1] This is characterized by a single transition state where the incoming nucleophile attacks the sulfur atom concurrently with the departure of the leaving group.

SN2_Pathway Reactants ArSO₂Cl + Cl⁻ TS [Cl---SO₂(Ar)---Cl]⁻ (Transition State) Reactants->TS Nucleophilic Attack Products ArSO₂*Cl + Cl⁻ TS->Products Leaving Group Departure

Caption: SN2 pathway for chloride exchange on an arenesulfonyl chloride.

Experimental Workflow for Kinetic Studies

The determination of reaction kinetics for the chloride exchange reaction follows a well-defined experimental workflow.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis Sol_Prep Prepare Solutions (Sulfonyl Chloride & *Cl⁻) Thermo Thermostat Solutions Sol_Prep->Thermo Mixing Initiate Reaction (Mixing) Thermo->Mixing Aliquots Take Aliquots at Intervals Mixing->Aliquots Quench Quench Reaction Aliquots->Quench Extraction Separate Reactants (Extraction) Quench->Extraction Scintillation Measure Radioactivity Extraction->Scintillation Calculation Calculate Rate Constant Scintillation->Calculation

Caption: Workflow for determining the kinetics of chloride exchange.

Factors Influencing Reactivity

Electronic Effects: The reactivity of arenesulfonyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO2, -Br) increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (e.g., -CH3) decrease the reactivity. This trend is consistent with the Hammett equation, which shows a positive ρ value for the chloride exchange reaction, indicating that the reaction is favored by electron-withdrawing substituents.[1]

Based on this trend, it can be predicted that the bromine atom in the ortho position of this compound will have an electron-withdrawing inductive effect, potentially increasing its reactivity compared to the unsubstituted phenylmethanesulfonyl chloride.

Steric Effects: The steric hindrance around the sulfur center can also affect the reaction rate. While ortho-substituents might be expected to decrease reactivity due to steric hindrance, studies have shown that mono- and di-ortho-alkyl substituted sulfonyl chlorides can exhibit enhanced reactivity.[1] This has been attributed to a rigid, sterically congested ground state structure that is closer in energy to the transition state.[1] The impact of the ortho-bromo substituent in this compound on reactivity will be a combination of its electronic and steric contributions.

Conclusion

While direct computational and experimental data for this compound remains to be published, a comprehensive understanding of the factors governing the reactivity of arenesulfonyl chlorides allows for informed predictions. The electronic effect of the ortho-bromo substituent is expected to enhance its reactivity towards nucleophiles compared to unsubstituted phenylmethanesulfonyl chloride. This guide provides a framework for researchers to evaluate the potential reactivity of this and other sulfonyl chlorides, aiding in the design and execution of synthetic strategies in drug discovery and development. Further computational and experimental studies on this compound are warranted to provide a more definitive comparison.

References

A Comparative Guide to Assessing the Purity of Synthesized (2-bromophenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of analytical methods to assess the purity of synthesized (2-bromophenyl)methanesulfonyl chloride, a key intermediate in various organic syntheses. This document outlines potential impurities, compares analytical techniques, and provides detailed experimental protocols.

Understanding Potential Impurities

The synthesis of this compound typically involves the chlorosulfonation of 2-bromotoluene or related precursors. During this process, several impurities can be introduced or formed. The most common of these include:

  • (2-bromophenyl)methanesulfonic acid: This is the primary hydrolysis product, formed by the reaction of the sulfonyl chloride with water. Its presence can indicate improper handling or storage conditions.

  • Unreacted Starting Materials: Residual 2-bromotoluene or other precursors may remain if the reaction has not gone to completion.

  • Isomeric Byproducts: Chlorosulfonation of toluene can sometimes yield a mixture of ortho, meta, and para substituted products.[1][2] While the starting material is already substituted, there is a possibility of forming other isomers depending on the precise synthetic route.

  • Disulfonylated Products: Over-reaction can lead to the formation of disulfonyl chlorides.

  • Residual Solvents and Reagents: Solvents used in the synthesis and workup (e.g., dichloromethane, toluene) and excess chlorinating agents (e.g., chlorosulfonic acid) may be present in the final product.[3]

Comparison of Analytical Methods for Purity Assessment

Several analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the available instrumentation, the information required, and the nature of the expected impurities.

Analytical Method Principle Strengths Limitations Typical Data Output
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.High sensitivity and selectivity for volatile impurities. Provides structural information for identification of unknown impurities.Not suitable for non-volatile impurities like sulfonic acids without derivatization. The high reactivity of sulfonyl chlorides can lead to degradation in the hot injector.[4]Chromatogram showing retention times and mass spectra of separated components.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and interaction with a stationary phase.Suitable for a wide range of compounds, including non-volatile and thermally labile impurities like sulfonic acids. Can be quantitative with proper calibration.[5]May require derivatization for detection of compounds without a UV chromophore.[5]Chromatogram showing retention times and peak areas of separated components.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.[6][7][8][9]Provides an absolute measure of purity without the need for a reference standard of the analyte itself. Can identify and quantify a wide range of impurities simultaneously.[6]Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification. Requires a high-field NMR spectrometer for best results.[7]1H NMR spectrum with integrated signals for the analyte and internal standard.

Performance Comparison with Alternative Sulfonylating Agents

While this compound is a useful reagent, other sulfonylating agents may be considered for specific applications. The choice of reagent can impact reactivity, selectivity, and ease of handling.

Sulfonylating Agent Structure Relative Reactivity Advantages Disadvantages
This compound Br-C₆H₄-CH₂-SO₂ClModerateThe benzyl group can be readily cleaved under certain conditions. The bromo-substituent offers a handle for further functionalization.Can be lachrymatory and moisture-sensitive.
p-Toluenesulfonyl chloride (TsCl) CH₃-C₆H₄-SO₂ClHighReadily available, highly reactive, and forms crystalline derivatives that are easy to purify.[10][11][12][13]High reactivity can sometimes lead to a lack of selectivity.[10]
Methanesulfonyl chloride (MsCl) CH₃-SO₂ClHighSimple structure, high reactivity, and the resulting mesylates are good leaving groups.Volatile and highly corrosive.
Benzenesulfonyl chloride C₆H₅-SO₂ClModerateA standard, readily available sulfonylating agent.Can be less reactive than tosyl chloride.[10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted for the analysis of volatile impurities in aryl sulfonyl chlorides.[4][5]

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 1 minute.

      • Ramp: 25 °C/min to 300 °C.

      • Final hold: 3 minutes at 300 °C.

    • Mass Spectrometer Conditions:

      • Ion Source Temperature: 200 °C.

      • Interface Temperature: 310 °C.

      • Scan Range: m/z 50-400.

  • Data Analysis: Identify peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal or external standard.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the separation of this compound from its non-volatile impurities.[5]

  • Sample Preparation: Prepare a standard solution of approximately 0.01 mg/mL of the sample in acetonitrile. If derivatization is required to detect non-UV active impurities, a suitable derivatizing agent should be added. For sulfonyl chlorides, derivatization with an amine (e.g., benzylamine) can be used to form a stable, UV-active sulfonamide.[5]

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.05% trifluoroacetic acid.

      • Start with 5% acetonitrile and increase to 90% acetonitrile over a set period.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 230 nm).

  • Data Analysis: Identify and quantify peaks by comparing their retention times and peak areas to those of known standards.

Quantitative NMR (qNMR) Protocol

This protocol provides a method for the absolute purity determination of the synthesized compound.[6][7][8][9][14]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The standard should have signals that do not overlap with the analyte.

    • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the standard.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with accurate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_standard = Purity of the internal standard

Visualized Workflows

Purity Assessment Workflow

Purity_Assessment_Workflow start Synthesized this compound prelim_analysis Preliminary Analysis (TLC, Melting Point) start->prelim_analysis volatile_check Check for Volatile Impurities? prelim_analysis->volatile_check nonvolatile_check Check for Non-Volatile Impurities? volatile_check->nonvolatile_check No gcms GC-MS Analysis volatile_check->gcms Yes absolute_purity Determine Absolute Purity? nonvolatile_check->absolute_purity No hplc HPLC Analysis nonvolatile_check->hplc Yes qnmr qNMR Analysis absolute_purity->qnmr Yes data_analysis Data Analysis and Purity Calculation absolute_purity->data_analysis No gcms->data_analysis hplc->data_analysis qnmr->data_analysis final_report Final Purity Report data_analysis->final_report

Caption: Workflow for assessing the purity of synthesized sulfonyl chlorides.

Logical Relationship of Purity Analysis Techniques

Purity_Analysis_Logic cluster_sample Sample Properties cluster_methods Analytical Methods volatility Volatility GCMS GC-MS volatility->GCMS  High HPLC HPLC volatility->HPLC  Not Critical qNMR qNMR (Universal Detection) thermal_stability Thermal Stability thermal_stability->GCMS  Requires Stability uv_activity UV Activity uv_activity->HPLC  Beneficial

Caption: Logical relationships between sample properties and analytical methods.

References

Safety Operating Guide

Proper Disposal of (2-bromophenyl)methanesulfonyl Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like (2-bromophenyl)methanesulfonyl chloride are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols for halogenated and water-reactive substances.

I. Immediate Safety and Handling Precautions

This compound is classified as a corrosive substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] Due to its nature as a sulfonyl chloride, it is expected to be water-reactive.[3][4] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Tightly fitting safety goggles and a face shield.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[5][6]

  • Body Protection: A laboratory coat and closed-toe shoes.[5]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5] If significant exposure is possible, a self-contained breathing apparatus may be necessary.[4]

Handling:

  • Always handle this compound inside a certified chemical fume hood.[4]

  • Avoid breathing dust, mists, or vapors.[1][4]

  • Prevent contact with skin and eyes.[1][4]

  • Keep away from water and moisture, as a violent reaction may occur.[3][4]

  • Ensure eyewash stations and safety showers are readily accessible.[3][4]

II. Quantitative Hazard Data

The following table summarizes the known hazard classifications for this compound.

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]
Corrosive-Causes severe skin burns and eye damage.[2]

III. Step-by-Step Disposal Protocol

Disposal must be handled in accordance with institutional policies and local, state, and federal regulations.[4] Never dispose of this compound down the drain.[5][7]

A. Neutralization of Small Quantities (Residual amounts):

For small, residual amounts (e.g., cleaning glassware), a careful quenching and neutralization procedure is recommended. This should be performed in a fume hood.

  • Preparation: Prepare a large beaker with a stir bar containing a cold solution of sodium hydroxide (NaOH) or a slurry of sodium bicarbonate (soda ash) or calcium carbonate in water.[6]

  • Slow Addition: While vigorously stirring, slowly and cautiously add the residual this compound solution to the basic solution. Caution: This is an exothermic reaction and may produce hydrogen chloride gas. Perform the addition in small increments to control the reaction rate.

  • Reaction Completion: Allow the mixture to stir for several hours to ensure the complete destruction of the sulfonyl chloride.

  • pH Check: Test the pH of the resulting solution to ensure it is neutral. Adjust as necessary with a suitable acid or base.

  • Final Disposal: The neutralized aqueous solution can then be disposed of as non-hazardous aqueous waste, pending institutional guidelines.

B. Disposal of Unused or Bulk Quantities:

Bulk quantities of this compound must be disposed of as hazardous waste.

  • Waste Segregation: This compound is a halogenated organic substance .[1][5][8] It must be collected in a designated "Halogenated Organic Waste" container.[5][8] Do not mix with non-halogenated waste, as this significantly increases disposal costs.[7]

  • Container Selection: Use a clearly labeled, leak-proof, and compatible container. The container must be kept closed except when adding waste.[7][9]

  • Labeling: Affix a "Hazardous Waste" tag to the container.[7] The label must clearly identify the contents, including the full chemical name "this compound," and list all constituents and their approximate percentages.[7][8] The appropriate hazard warnings (e.g., "Corrosive," "Toxic," "Water-Reactive") must be visible.

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment.[7][10] The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[3]

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[5]

IV. Spill Management

In the event of a spill, immediate action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Vapors: Ensure the spill area is well-ventilated, using the fume hood to control vapors.

  • Containment: For small spills, cover the material with a dry, inert absorbent material such as sand, dry lime, or soda ash.[11] DO NOT USE WATER. [4][11]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and the institutional EH&S office.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_assessment Initial Assessment cluster_small Small / Residual Quantity cluster_large Bulk / Unused Quantity start Dispose of this compound quantity Assess Quantity start->quantity prep_neutralize Prepare Cold Basic Solution (e.g., NaOH, Soda Ash) quantity->prep_neutralize Small / Residual collect_waste Collect in Designated 'Halogenated Organic Waste' Container quantity->collect_waste Bulk / Unused add_slowly Slowly Add Sulfonyl Chloride in Fume Hood prep_neutralize->add_slowly stir Stir to Complete Reaction add_slowly->stir check_ph Check and Neutralize pH stir->check_ph dispose_aqueous Dispose as Aqueous Waste (per institutional policy) check_ph->dispose_aqueous label_waste Label Container with 'Hazardous Waste' Tag & List Contents collect_waste->label_waste store_waste Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste contact_ehs Arrange Pickup via EH&S or Licensed Contractor store_waste->contact_ehs

Caption: Disposal workflow for this compound.

References

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